molecular formula C12H9ClO B167023 2-Chloro-4-phenylphenol CAS No. 92-04-6

2-Chloro-4-phenylphenol

Cat. No.: B167023
CAS No.: 92-04-6
M. Wt: 204.65 g/mol
InChI Key: BZWMYDJJDBFAPE-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylphenol, also known as this compound, is a useful research compound. Its molecular formula is C12H9ClO and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3858. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Chlorophenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenylphenol
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InChI

InChI=1S/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
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InChI Key

BZWMYDJJDBFAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H9ClO
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DSSTOX Substance ID

DTXSID80870425
Record name 3-Chloro[1,1'-biphenyl]-4-ol
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Molecular Weight

204.65 g/mol
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Physical Description

Pale yellow solid; [Merck Index]
Record name 2-Chloro-4-phenylphenol
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CAS No.

92-04-6
Record name 2-Chloro-4-phenylphenol
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Record name 2-Chloro-4-phenylphenol
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Record name [1,1'-Biphenyl]-4-ol, 3-chloro-
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Record name 3-chlorobiphenyl-4-ol
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Record name 2-CHLORO-4-PHENYLPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylphenol (CAS 92-04-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety information, and biological activities of 2-Chloro-4-phenylphenol (CAS 92-04-6). While specific experimental protocols for its synthesis and detailed signaling pathway information are not extensively available in the public domain, this document consolidates the existing knowledge and provides inferred methodologies based on related compounds.

Core Properties and Data

This compound, also known as Dowicide 4, is a chlorinated aromatic organic compound. It is a biphenyl derivative with a chlorine and a hydroxyl group attached to one of the phenyl rings.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

PropertyValueSource(s)
CAS Number 92-04-6[1][2][3]
Molecular Formula C₁₂H₉ClO[1][2][3]
Molecular Weight 204.65 g/mol [1][2]
Appearance Pale yellow solid[1]
Melting Point 77 - 80 °C[2]
Boiling Point 322 °C[2]
Flash Point 174 °C[4]
Solubility Insoluble in water; Soluble in most organic solvents[4]
XLogP3 4.3[1]
Spectroscopic Data
Spectroscopic DataAvailability/Source
¹H NMR Spectrum available at ChemicalBook
¹³C NMR Spectrum available at ChemicalBook and PubChem
Mass Spectrometry (GC-MS) Data available in the NIST Mass Spectrometry Data Center
Infrared (IR) Spectroscopy Spectrum available on SpectraBase (KBr Wafer)
UV-Vis Spectroscopy Spectrum available on SpectraBase
Raman Spectroscopy Spectrum available on SpectraBase

Synthesis and Purification

Proposed Synthesis of this compound

This proposed protocol is based on the general principles of electrophilic aromatic substitution on phenols.

Reaction: Chlorination of 4-phenylphenol.

Materials:

  • 4-phenylphenol

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

  • A suitable Lewis acid catalyst (e.g., AlCl₃, FeCl₃)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol in the inert solvent.

  • Add a catalytic amount of the Lewis acid to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Proposed Synthesis Workflow start Dissolve 4-phenylphenol in inert solvent add_catalyst Add Lewis Acid Catalyst start->add_catalyst cool Cool to 0-5 °C add_catalyst->cool add_chlorinating_agent Add Chlorinating Agent cool->add_chlorinating_agent react React at Room Temperature add_chlorinating_agent->react quench Quench with Water react->quench extract Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product dry->purify

Caption: Proposed workflow for the synthesis of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, benzene, or a mixture of ethyl acetate and hexane).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound is known for its antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa[2]. It is suggested that the compound inhibits the growth of bacteria by inhibiting the production of bacterial enzymes[2].

Proposed Antimicrobial Mechanism of Action

While the specific bacterial enzymes inhibited by this compound have not been detailed in the available literature, a general mechanism for phenolic compounds involves the disruption of the bacterial cell membrane and the denaturation of essential enzymes. The lipophilic nature of the compound allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components. Furthermore, the phenolic hydroxyl group can interact with and denature proteins, including enzymes crucial for bacterial metabolism and survival.

G cluster_moa Proposed Antimicrobial Mechanism of Action compound This compound membrane Bacterial Cell Membrane compound->membrane Partitions into enzymes Bacterial Enzymes compound->enzymes Interacts with permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage death Bacterial Cell Death leakage->death denaturation Enzyme Denaturation enzymes->denaturation denaturation->death

Caption: General proposed antimicrobial mechanism for phenolic compounds.

Mammalian Cell Signaling

There is currently no publicly available scientific literature detailing the specific effects of this compound on mammalian cell signaling pathways. Studies have identified it as a metabolite of certain polychlorinated biphenyls (PCBs) in human serum, but its direct impact on cellular signaling has not been elucidated[5]. Further research is required to understand its potential interactions with mammalian cellular targets and pathways, which is a critical consideration for drug development.

Safety and Toxicology

Hazard Identification

This compound is classified as causing serious eye damage and is toxic to aquatic life with long-lasting effects[1]. It is also a mild skin irritant[1].

Hazard StatementClassification
H318Causes serious eye damage
H411Toxic to aquatic life with long lasting effects
Toxicological Data

Limited toxicological data is available for this compound. General toxicological profiles of chlorophenols indicate that they can be absorbed through the skin and respiratory and gastrointestinal tracts. The liver is a primary target organ for chlorophenol toxicity.

Environmental Fate

The environmental fate of this compound is not well-documented. However, information on related compounds suggests that it is likely to be biodegradable. The unchlorinated parent compound, 2-phenylphenol, is readily degraded in surface waters and by activated sludge[6]. The degradation of other chlorophenols in the environment is known to occur through microbial action, which can involve hydroxylation and ring cleavage[7]. Given its structure, this compound is expected to be persistent in the environment to some degree, and its degradation pathways would be influenced by environmental conditions such as pH, temperature, and microbial populations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-phenylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 92-04-6), a biphenyl compound with notable antimicrobial properties.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Data

This compound, also known as Dowicide 4, is a chlorinated phenolic compound.[2][3] It presents as a pale yellow or white to light yellow/red crystalline powder.[2][4] The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 4-Phenyl-2-chlorophenol, Dowicide 4, o-Chloro-p-phenylphenol[2][3]
CAS Number 92-04-6[1][2]
Molecular Formula C₁₂H₉ClO[1][2][5]
Molecular Weight 204.65 g/mol [1][2][5]
Melting Point 77 - 80 °C[6]
Boiling Point 322 °C[1]
Appearance Pale yellow solid; White to light yellow to light red powder/crystal[2][4]
Solubility Limited solubility in water; Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone.[7]
Octanol/Water Partition Coefficient (logP) 4.3[2]
Flash Point 77 °C[1]

Biological and Industrial Significance

This compound is recognized for its potent antimicrobial properties, inhibiting the growth of a range of bacteria.[1][7] This inhibitory effect extends to the production of bacterial enzymes.[1] Its mode of action is believed to involve binding to hydroxyl groups or intramolecular hydrogen bonds on polymers and other substances, thereby preventing microbial interactions.[1] This compound has found applications in disinfectants and topical antiseptics.[7] Industrially, it serves as a precursor in the synthesis of dyes and pharmaceuticals.[7]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the synthesis of related compounds are crucial for reproducible research. Below are outlines of relevant experimental protocols.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

  • The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.

Gas Chromatography for Phenol Analysis (EPA Method 8041A)

This method is suitable for the analysis of phenols, including this compound, in various matrices.[8]

Sample Preparation and Extraction:

  • Samples are extracted using an appropriate method for the matrix (e.g., solid phase extraction for aqueous samples).[8]

  • The extract is then concentrated and, if necessary, the solvent is exchanged to one compatible with the gas chromatography detector.[8]

Gas Chromatography (GC) Analysis:

  • An open-tubular, capillary column is used for the separation of phenols. A dual-column/dual-detector approach can be employed for enhanced confirmation.[8]

  • For underivatized phenols, a Flame Ionization Detector (FID) is typically used.[8]

  • Alternatively, the phenols can be derivatized with diazomethane or pentafluorobenzyl bromide (PFBBr) for analysis by GC with an Electron Capture Detector (ECD), which can offer improved sensitivity for halogenated compounds.[8]

Synthesis of 2-Chloro-4-aminophenol (A Related Compound)

The synthesis of a structurally related compound, 2-chloro-4-aminophenol, provides insight into the chemical reactivity of the chlorophenol scaffold.[9]

Two-Step Synthesis:

  • Chlorination: 4-Nitrophenol is chlorinated using chlorine gas in an inert organic solvent to produce 2-chloro-4-nitrophenol.[9]

  • Reduction: The resulting 2-chloro-4-nitrophenol is then reduced to 2-chloro-4-aminophenol. This is achieved by first adding sodium hydroxide in the presence of a catalyst (e.g., activated carbon and ferric trichloride hexahydrate), followed by the slow addition of hydrazine hydrate.[9]

Visualized Workflows and Pathways

General Synthetic Pathway for Chlorinated Phenols

The following diagram illustrates a generalized synthetic approach for the chlorination of a phenol, a fundamental reaction in the synthesis of compounds like this compound.

G General Chlorination of a Phenol Phenol Substituted Phenol (e.g., 4-Phenylphenol) Reaction Chlorination Reaction Phenol->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂, Cl₂) ChlorinatingAgent->Reaction Product Chlorinated Phenol (e.g., this compound) Reaction->Product Solvent Inert Solvent Solvent->Reaction Catalyst Lewis Acid Catalyst (optional, e.g., AlCl₃) Catalyst->Reaction

Caption: Generalized workflow for the synthesis of chlorinated phenols.

Analytical Workflow for Phenol Quantification

The following diagram outlines a typical workflow for the quantitative analysis of phenolic compounds from an environmental or biological sample using gas chromatography.

G Analytical Workflow for Phenol Quantification Sample Sample Collection (e.g., Water, Soil) Extraction Sample Extraction (e.g., Solid Phase Extraction) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Analysis Gas Chromatography (GC) Analysis Derivatization->GC_Analysis Data Data Acquisition and Quantification GC_Analysis->Data

Caption: Standard analytical workflow for the quantification of phenols.

References

2-Chloro-4-phenylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-4-phenylphenol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a plausible synthetic pathway and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound is a biphenyl compound known for its antimicrobial properties.[1] It belongs to the family of chlorophenols and has applications in disinfectants and as a preservative agent.[1][2] The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C12H9ClO[1][3][4][5][6]
Molecular Weight 204.65 g/mol [1][3][4][7]
IUPAC Name This compound[3][6]
CAS Number 92-04-6[3][5][6][7]
Synonyms 4-Phenyl-2-chlorophenol, Dowicide 4, o-Chloro-p-phenylphenol[3][7]
Boiling Point 322 °C[1]
Flash Point 77 °C[1]
Appearance White crystalline substance[2]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and acetone.[2]

Synthesis of this compound: A Proposed Experimental Protocol

Reaction: Chlorination of 4-phenylphenol

Materials:

  • 4-phenylphenol (p-phenylphenol)

  • Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)[9][10]

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)[9][10]

  • Diaryl sulfide (e.g., diphenyl sulfide) as part of the catalyst system[10]

  • Inert solvent (e.g., dichloromethane)[9]

Procedure:

  • In a reaction vessel suitable for chlorination, dissolve 4-phenylphenol in an inert solvent such as dichloromethane.

  • Add the catalyst system, consisting of a Lewis acid like anhydrous AlCl₃ (0.1-10% by weight) and a diaryl sulfide (0.1-10% by weight).[10]

  • Cool the reaction mixture to a controlled temperature, for instance, 0-5°C, using an ice bath.[9]

  • Slowly add the chlorinating agent, such as sulfuryl chloride (1.0-1.1 molar equivalents), to the reaction mixture while maintaining a low temperature to control the reaction rate and selectivity.[9]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

  • Upon completion of the reaction, quench the reaction by carefully adding water.[9]

  • Perform a work-up by separating the organic layer, washing it with brine, and drying it over an anhydrous drying agent like sodium sulfate.[9]

  • Finally, purify the crude product by removing the solvent under reduced pressure and then using techniques such as recrystallization or column chromatography to obtain pure this compound.[8]

Analytical Methodology: Gas Chromatography (GC)

The analysis of phenolic compounds like this compound can be effectively performed using gas chromatography, as outlined in methods such as EPA Method 8041A for phenols.[11]

Instrumentation:

  • A gas chromatograph equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).[11][12] A mass spectrometer (MS) can also be used for enhanced selectivity and identification.[12]

  • A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice.[12]

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride. Create a series of calibration standards by serially diluting the stock solution. For sample analysis, extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride.[12]

  • GC Conditions:

    • Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp up to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.[12]

    • Injector and Detector Temperatures: Set the injector temperature to an appropriate value for sample vaporization and the detector temperature to around 300°C for an FID or 320°C for an ECD.[12]

    • Carrier Gas: Use an inert gas like helium or nitrogen with a constant flow rate, for example, 1.2 mL/min.[12]

    • Injection Mode: A splitless injection is often used for trace analysis.[12]

  • Analysis: Inject the prepared standards and samples into the gas chromatograph. The retention time of the analyte in the sample is compared to that of the standards for identification. Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

Visualizing the Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

SynthesisWorkflow Start Start: 4-phenylphenol ReactionVessel Reaction Vessel: Dissolve in Dichloromethane Start->ReactionVessel CatalystAddition Catalyst Addition: AlCl3, Diphenyl sulfide ReactionVessel->CatalystAddition Chlorination Chlorination: Add SO2Cl2 at 0-5°C CatalystAddition->Chlorination Monitoring Reaction Monitoring: TLC / GC Chlorination->Monitoring Quenching Quenching: Add Water Monitoring->Quenching Workup Work-up: Extraction & Drying Quenching->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: A proposed workflow for the synthesis of this compound.

References

Synthesis of 2-Chloro-4-phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2-Chloro-4-phenylphenol, a valuable biphenyl compound with applications in the development of antimicrobial agents and other pharmaceutical intermediates. This document provides a core focus on the electrophilic chlorination of 4-phenylphenol, offering detailed experimental protocols, quantitative data based on analogous reactions, and visualizations of the synthetic workflow.

Primary Synthesis Pathway: Electrophilic Chlorination

The most direct and industrially relevant method for the synthesis of this compound is the electrophilic aromatic substitution of the precursor, 4-phenylphenol. In this reaction, the hydroxyl group of the phenol acts as a potent activating group and an ortho-, para- director. As the para position is occupied by the phenyl substituent, the incoming electrophile (a chloronium ion or its equivalent) is directed to the position ortho to the hydroxyl group.

A common and effective method for achieving selective ortho-chlorination of 4-substituted phenols involves the use of a chlorinating agent in the presence of a Lewis acid catalyst, often with a diaryl sulfide co-catalyst. This catalytic system enhances the regioselectivity of the reaction, favoring the formation of the desired 2-chloro isomer.

Synthesis_Pathway Primary Synthesis Pathway for this compound 4-Phenylphenol 4-Phenylphenol This compound This compound 4-Phenylphenol->this compound Electrophilic Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->this compound Catalyst Lewis Acid (e.g., AlCl3) + Diaryl Sulfide Catalyst->this compound Solvent Inert Solvent (e.g., Dichloromethane) Solvent->this compound

Caption: Electrophilic chlorination of 4-phenylphenol.

Quantitative Data

The following table summarizes typical quantitative data for the ortho-chlorination of 4-substituted phenols, which can be considered representative for the synthesis of this compound. Specific yields for the chlorination of 4-phenylphenol may vary and require experimental optimization.

ParameterValue/RangeNotes
Starting Material 4-Phenylphenol---
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Other agents like N-chlorosuccinimide can also be used.
Molar Ratio (Chlorinating Agent:Substrate) 1.0 - 1.2 : 1A slight excess of the chlorinating agent is often used.
Catalyst System Lewis Acid (e.g., AlCl₃, FeCl₃) and Diaryl SulfideThe catalyst loading is typically low (0.1-10% by weight).
Solvent Inert solvent (e.g., Dichloromethane)The reaction can sometimes be run neat if the starting material is a liquid at the reaction temperature.
Reaction Temperature 0 - 40 °CLower temperatures can improve selectivity.
Reaction Time 1 - 6 hoursMonitored by TLC or GC until starting material is consumed.
Typical Yield 85 - 95%Based on analogous reactions of other 4-substituted phenols.
Primary Side Products Dichlorinated phenylphenolsCan be minimized by controlling stoichiometry and reaction time.

Experimental Protocol

This protocol is adapted from established procedures for the selective ortho-chlorination of 4-substituted phenols.

Materials:

  • 4-Phenylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1M)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add the catalyst system consisting of anhydrous AlCl₃ and diphenyl sulfide.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with 1M HCl, followed by deionized water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Phenylphenol in DCM B Add Catalysts (AlCl3, Diphenyl Sulfide) A->B C Cool to 0-5 °C B->C D Slowly Add SO2Cl2 C->D E Stir at Room Temp. D->E F Monitor by TLC/GC E->F G Quench with Water F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purify (Recrystallization/ Chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Pathway: N-Chlorosuccinimide

An alternative method for the chlorination of phenols involves the use of N-Chlorosuccinimide (NCS). NCS is a solid, easy-to-handle reagent that can serve as an electrophilic chlorine source, often under milder conditions than sulfuryl chloride. The reaction with NCS can be carried out in various solvents, and for less reactive substrates, an acid catalyst can be employed to enhance the rate of reaction. This method can be particularly useful in laboratory-scale syntheses where the handling of gaseous chlorine or fuming sulfuryl chloride is less desirable.

Conclusion

The synthesis of this compound is most effectively achieved through the selective ortho-chlorination of 4-phenylphenol. The use of sulfuryl chloride with a Lewis acid and a diaryl sulfide catalyst system provides a robust and high-yielding method. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for minimizing the formation of dichlorinated byproducts. The detailed protocol and workflow provided in this guide offer a comprehensive starting point for researchers and professionals in the field of chemical synthesis and drug development.

An In-Depth Technical Guide to 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylphenol, a halogenated derivative of 4-phenylphenol, is a compound of significant interest due to its pronounced antimicrobial properties. This technical guide provides a comprehensive overview of its chemical characteristics, synthesis, spectroscopic profile, and biological activity, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name 2-chloro-[1,1'-biphenyl]-4-ol , is a pale yellow solid at room temperature.[1] It is also known by several synonyms, including 4-Phenyl-2-chlorophenol and Dowicide 4.[2] The compound is primarily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetone, and exhibits limited solubility in water.[1]

PropertyValueSource
IUPAC Name 2-chloro-[1,1'-biphenyl]-4-ol[2]
CAS Number 92-04-6[2]
Molecular Formula C₁₂H₉ClO[2]
Molecular Weight 204.65 g/mol [2]
Appearance Pale yellow solid[1]
Boiling Point 322 °C[1]
Flash Point 174 °C[3]
Melting Point 74.2 °C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic chlorination of 4-phenylphenol. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorine source.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from a general procedure for the ortho-chlorination of phenols.[4]

Materials:

  • 4-phenylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous aluminum chloride to the solution and stir until it is well-dispersed.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.1 molar equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-Phenylphenol 4-Phenylphenol Dissolve 4-Phenylphenol Dissolve 4-Phenylphenol 4-Phenylphenol->Dissolve 4-Phenylphenol Sulfuryl Chloride Sulfuryl Chloride Add SO2Cl2 Add SO2Cl2 Sulfuryl Chloride->Add SO2Cl2 Aluminum Chloride Aluminum Chloride Add Catalyst Add Catalyst Aluminum Chloride->Add Catalyst Dichloromethane Dichloromethane Dichloromethane->Dissolve 4-Phenylphenol Dissolve 4-Phenylphenol->Add Catalyst Cool to 0 C Cool to 0 C Add Catalyst->Cool to 0 C Cool to 0 C->Add SO2Cl2 Stir at RT Stir at RT Add SO2Cl2->Stir at RT Quench with NaHCO3 Quench with NaHCO3 Stir at RT->Quench with NaHCO3 Extract with DCM Extract with DCM Quench with NaHCO3->Extract with DCM Wash with Brine Wash with Brine Extract with DCM->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Purify Purify Concentrate->Purify Product Product Purify->Product

Synthesis workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

While detailed peak assignments require experimental data, the expected NMR spectra can be predicted based on the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the substituted phenol ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro group, leading to characteristic chemical shifts and coupling patterns. The protons on the unsubstituted phenyl ring will appear as a multiplet in the aromatic region.

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the carbons in the substituted phenol ring will be significantly affected by the attached hydroxyl and chloro groups.

Data TypeLink to Spectrum
¹H NMR --INVALID-LINK--[5]
¹³C NMR --INVALID-LINK--[6]
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3500-3200O-H stretch (phenolic)
~3100-3000C-H stretch (aromatic)
~1600-1450C=C stretch (aromatic ring)
~1260-1000C-O stretch (phenol)
~850-550C-Cl stretch

A representative FTIR spectrum can be found at --INVALID-LINK--.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 204. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 206 with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of HCl, CO, and other small fragments from the molecular ion. The NIST WebBook provides access to the mass spectrum of this compound.[7]

Biological Activity and Mechanism of Action

This compound is recognized for its broad-spectrum antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1]

The primary mechanism of action for phenolic compounds, including this compound, involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, it is suggested that these compounds can inhibit essential bacterial enzymes, further contributing to their antimicrobial effect.[1]

Putative Antimicrobial Signaling Pathway

The following diagram illustrates the proposed general mechanism of action for phenolic compounds against bacterial cells.

G This compound This compound Bacterial_Cell_Membrane Bacterial_Cell_Membrane This compound->Bacterial_Cell_Membrane interacts with Enzyme_Inhibition Enzyme_Inhibition This compound->Enzyme_Inhibition causes Increased_Permeability Increased_Permeability Bacterial_Cell_Membrane->Increased_Permeability leads to Leakage Leakage Increased_Permeability->Leakage causes Cell_Death Cell_Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed mechanism of antimicrobial action.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial culture (e.g., S. aureus or E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in MHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Safety and Toxicology

This compound is classified as a mild skin irritant and a severe eye irritant.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] While a specific oral LD₅₀ for this compound in rats was not found in the reviewed literature, data for the related compound, 2-phenylphenol, suggests low acute oral toxicity, with LD₅₀ values in rats ranging from 600 to 3500 mg/kg of body weight.[8]

Acute Oral Toxicity (LD₅₀) Testing Protocol

A standardized protocol, such as the OECD Test Guideline 401 (though now replaced, it provides a fundamental framework), is typically followed for determining the LD₅₀.

Workflow for Acute Oral Toxicity Study:

G Animal_Selection Select & Acclimate Animal Models (Rats) Dose_Preparation Prepare Test Substance at Various Dose Levels Animal_Selection->Dose_Preparation Administration Administer via Oral Gavage Dose_Preparation->Administration Observation Observe for Signs of Toxicity and Mortality Administration->Observation Data_Analysis Statistical Analysis of Mortality Data Observation->Data_Analysis LD50_Determination Calculate LD50 Value Data_Analysis->LD50_Determination

General workflow for an acute oral toxicity (LD50) study.

Conclusion

This compound is a versatile compound with significant antimicrobial properties. This guide has provided a detailed overview of its chemical and physical characteristics, a plausible synthetic route with an experimental protocol, and a summary of its spectroscopic and biological profiles. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the potential of this and related compounds in various scientific and therapeutic applications. Further research is warranted to fully elucidate its specific mechanism of action and to obtain more extensive quantitative data on its biological activities.

References

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-phenylphenol (CAS No. 92-04-6). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and reliability of this compound in their work. This document outlines the known stability profile, recommended storage, and provides detailed, best-practice experimental protocols for stability assessment based on regulatory guidelines.

Chemical and Physical Properties

This compound is a chlorinated biphenyl derivative. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Chemical Formula C₁₂H₉ClO
Molecular Weight 204.65 g/mol [1][2]
CAS Number 92-04-6[1]
Appearance Pale yellow solid
Synonyms 3-Chloro-4-hydroxybiphenyl, o-Chloro-p-phenylphenol, Dowicide 4

Stability Profile and Degradation

While specific, publicly available quantitative stability data from forced degradation studies on this compound is limited, its chemical structure as a chlorinated phenol allows for the prediction of potential degradation pathways. Phenolic compounds are generally susceptible to oxidation, and chlorinated aromatics can undergo photolytic degradation.

Known Incompatibilities: Safety data sheets indicate that this compound is incompatible with:

  • Strong oxidizing agents

  • Strong bases

  • Strong acids

Hazardous Decomposition Products: Under thermal stress, decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).

Recommended Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended to maintain the stability and quality of this compound:

ParameterRecommendation
Temperature Room temperature, with a preference for cool conditions (<15°C).
Light Store in a dark place, protected from light.
Atmosphere Keep in a dry, well-ventilated place.
Container Keep container tightly closed.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) Q1A and Q1B guidelines. The objective of such a study is to identify potential degradation products and establish the intrinsic stability of the molecule.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Table 3: Recommended HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid), gradient elution[3][4]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection UV at 280 nm[3]
Injection Volume 10 µL[3]
Forced Degradation Experimental Protocol

The following protocols outline the conditions for a comprehensive forced degradation study. The goal is to achieve 5-20% degradation of the active substance.

4.2.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

4.2.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid.

    • Heat the solution at 60°C for 24 and 48 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide.

    • Keep the solution at room temperature for 24 and 48 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 and 48 hours.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known quantity of solid this compound in a petri dish.

    • Expose to a temperature of 60°C in a calibrated oven for 7 days.

    • At the end of the study, dissolve a known weight of the stressed solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of this compound (in a photostable, transparent container) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after exposure.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.

Table 4: Summary of Forced Degradation Results (Example)

Stress ConditionDuration% Assay of this compound% DegradationNumber of Degradants
Control0 hr100.00.00
0.1 N HCl48 hr95.24.81
0.1 N NaOH48 hr88.511.52
3% H₂O₂48 hr92.17.91
Thermal (60°C)7 days99.50.50
Photolytic1.2M lux hrs85.314.73

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a predicted degradation pathway.

G cluster_0 Stability Testing Workflow start Start: this compound Sample method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_degradation Perform Forced Degradation Studies method_dev->forced_degradation hydrolysis Acid & Base Hydrolysis forced_degradation->hydrolysis oxidation Oxidation (H2O2) forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photolysis Photolytic Stress forced_degradation->photolysis analysis Analyze Stressed Samples by HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photolysis->analysis data_eval Evaluate Data: - % Degradation - Degradation Products analysis->data_eval conclusion Determine Storage Conditions & Re-test Period data_eval->conclusion G cluster_1 Predicted Degradation Pathways parent This compound hydrolysis_prod Hydroxylated Biphenyls parent->hydrolysis_prod Hydrolysis oxidation_prod Quinone-type Structures parent->oxidation_prod Oxidation photolysis_prod Dechlorinated Phenylphenol parent->photolysis_prod Photolysis ring_cleavage Ring Cleavage Products hydrolysis_prod->ring_cleavage Further Degradation oxidation_prod->ring_cleavage Further Degradation photolysis_prod->ring_cleavage Further Degradation

References

An In-depth Technical Guide to the Antimicrobial Properties of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-phenylphenol, a chlorinated phenolic compound, has been recognized for its antimicrobial properties and its application as a disinfectant and preservative. This technical guide provides a comprehensive overview of its antimicrobial activity, spectrum, and putative mechanisms of action. Due to a lack of specific quantitative data in publicly available scientific literature, this document focuses on the general principles of phenolic antimicrobials and detailed experimental protocols for its evaluation. This guide aims to serve as a foundational resource for researchers investigating this compound for potential applications in drug development and antimicrobial research.

Introduction

This compound is a synthetic organic compound belonging to the class of halogenated phenols. These compounds are known for their broad-spectrum antimicrobial activity, which has led to their use in various disinfectant and antiseptic formulations.[1] The introduction of a chlorine atom and a phenyl group to the phenol structure is thought to enhance its antimicrobial efficacy.[2] This document will explore the available information on the antimicrobial properties of this compound and provide detailed methodologies for its further scientific investigation.

Antimicrobial Spectrum and Efficacy

General Spectrum of Phenolic Compounds:

  • Bacteria: Phenols are generally effective against both Gram-positive and Gram-negative bacteria.[1]

  • Viruses: They are known to be effective against enveloped viruses.[1] Their efficacy against non-enveloped viruses is generally considered to be lower.[1]

  • Fungi: Phenolic compounds also exhibit antifungal properties.[3]

It is important to note that the specific activity of this compound against these microbial classes requires empirical determination through standardized testing protocols.

Mechanism of Action

The primary mechanism of antimicrobial action for phenolic compounds, including this compound, is believed to be the disruption of the microbial cell membrane.[1] This general mechanism can be broken down into several key stages:

  • Adsorption and Penetration: The lipophilic nature of the phenol allows it to adsorb to and penetrate the lipid-rich cell membrane of microorganisms.

  • Membrane Disruption: At lower concentrations, phenols are thought to damage the cell membrane, leading to the leakage of intracellular components such as ions, ATP, and nucleic acids. At higher concentrations, they can cause coagulation of cytoplasmic proteins.

  • Enzyme Inhibition: It is also suggested that phenolic compounds can inhibit the production and activity of essential bacterial enzymes.[4]

The following diagram illustrates the proposed general mechanism of action for phenolic compounds.

cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Interior Membrane Lipid Bilayer Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Intracellular Components Proteins Membrane Proteins Enzymes Essential Enzymes Phenol This compound Phenol->Membrane Adsorption & Penetration Phenol->Proteins Denaturation (High Concentrations) Phenol->Enzymes Inhibition

Proposed Mechanism of Action for Phenolic Compounds

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data (e.g., MIC, MFC, or viral log reduction values) for this compound. To facilitate future research, the following tables are provided as templates for the systematic recording of such data.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositiveData not availableData not available
Escherichia coliNegativeData not availableData not available
Pseudomonas aeruginosaNegativeData not availableData not available

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Fungal StrainTypeMIC (µg/mL)MFC (µg/mL)
Candida albicansYeastData not availableData not available
Aspergillus nigerMoldData not availableData not available

Table 3: Virucidal Activity of this compound (Hypothetical Data)

VirusFamilyEnveloped/Non-envelopedLog ReductionContact Time
Influenza A virusOrthomyxoviridaeEnvelopedData not availableData not available
AdenovirusAdenoviridaeNon-envelopedData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except for a sterility control well containing only broth).

    • Include a growth control well with inoculum but no compound.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth (turbidity).

The following diagram outlines the workflow for MIC determination.

A Prepare Inoculum (0.5 McFarland) C Inoculate wells with bacterial/fungal suspension A->C B Prepare Serial Dilutions of This compound in 96-well plate B->C D Incubate plate C->D E Read MIC (Lowest concentration with no visible growth) D->E

Workflow for MIC Determination by Broth Microdilution
Virucidal Efficacy Assay (Suspension Test)

This protocol is a general guideline for assessing virucidal activity.

Materials:

  • This compound

  • Virus stock of known titer

  • Appropriate cell line for virus propagation

  • Cell culture medium

  • Sterile tubes

  • Neutralizing solution (if necessary to stop the action of the disinfectant)

  • Incubator

Procedure:

  • Preparation of Test Substance: Prepare different concentrations of this compound in a suitable diluent.

  • Virus Inactivation:

    • In a sterile tube, mix a defined volume of the virus stock with a defined volume of the test substance at the desired concentration.

    • Incubate the mixture for a specific contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.

  • Neutralization: After the contact time, add a neutralizing solution to stop the virucidal action. If no suitable neutralizer is available, the mixture can be immediately serially diluted to reduce the concentration of the active substance to non-toxic levels for the cell culture.

  • Virus Titeration:

    • Perform serial dilutions of the neutralized or diluted mixture.

    • Inoculate the dilutions onto a susceptible cell line in a multi-well plate.

    • Incubate the plates and observe for cytopathic effects (CPE) or perform a plaque assay.

  • Calculation of Log Reduction: Compare the virus titer of the treated sample with the titer of a virus control (treated with diluent only) to calculate the log reduction in viral infectivity.

The following diagram illustrates the workflow for the virucidal efficacy assay.

A Mix Virus Stock with This compound solution B Incubate for defined Contact Time A->B C Neutralize or Dilute the mixture B->C D Perform Serial Dilutions and Inoculate Cell Culture C->D E Incubate and Observe for Cytopathic Effect (CPE) D->E F Calculate Viral Titer and Log Reduction E->F

Workflow for Virucidal Efficacy Suspension Test

Conclusion and Future Directions

This compound belongs to a class of compounds with established antimicrobial properties. While its general mechanism of action is understood to involve cell membrane disruption, a lack of specific quantitative data and detailed molecular-level studies limits a full characterization of its antimicrobial profile. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the efficacy of this compound against a broad range of bacterial, fungal, and viral pathogens. Future research should focus on determining its precise MIC and MFC values, elucidating the specific molecular targets within the microbial cell, and exploring its potential for synergistic effects with other antimicrobial agents. Such data are crucial for assessing its potential in the development of new disinfectants, antiseptics, or therapeutic agents.

References

2-Chloro-4-phenylphenol: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, physicochemical properties, and biological activities of 2-Chloro-4-phenylphenol, a compound of interest for its antimicrobial potential.

Introduction

This compound is a chlorinated derivative of 4-phenylphenol, belonging to the broader class of biphenyl compounds. Its chemical structure, featuring a phenyl group and a chlorine atom attached to a phenol ring, imparts specific physicochemical and biological properties that have garnered attention in various industrial and research applications, notably for its antimicrobial characteristics. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, key quantitative data, experimental protocols, and known biological activities to support researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₁₂H₉ClO[1]
Molecular Weight 204.65 g/mol [1]
Melting Point 77 - 80 °C[2]
Boiling Point 322 °C[2]
Flash Point 77 °C[2]
Water Solubility Limited[3]
Solubility in Organic Solvents Soluble in ethanol, dimethyl sulfoxide (DMSO), and acetone[3]

Synthesis of this compound

Experimental Protocol: General Procedure for the Chlorination of 4-Phenylphenol

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and desired yield and purity.

Materials:

  • 4-Phenylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylphenol in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous aluminum chloride to the solution and stir until fully dispersed.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

This compound has been primarily investigated for its antimicrobial properties. It exhibits inhibitory effects against a range of bacteria.[4] The proposed mechanism of its antimicrobial action involves the inhibition of bacterial enzymes and its ability to bind to hydroxyl groups or form intramolecular hydrogen bonds on polymers, thereby preventing microbial attachment and proliferation.[4]

While a detailed signaling pathway for its antimicrobial action has not been fully elucidated, the general mechanism for phenolic compounds involves disruption of the cell membrane, protein denaturation, and inhibition of essential enzymes. The presence of the chlorine atom in this compound can enhance its lipophilicity, potentially facilitating its passage through the bacterial cell wall and membrane to reach intracellular targets.

The metabolic fate of chlorophenols in mammals generally involves conjugation with glucuronic acid or sulfate to facilitate excretion.[5][6][7] These metabolic processes are crucial for detoxification and clearance from the body.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a standard protocol for determining the MIC of an antimicrobial agent like this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Logical Relationships and Workflows

To visualize the logical flow of the experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow Start Start: 4-Phenylphenol Dissolution Dissolve in Anhydrous DCM Start->Dissolution Catalyst Add Lewis Acid (e.g., AlCl₃) Dissolution->Catalyst Cooling Cool to 0 °C Catalyst->Cooling Chlorination Slowly add SO₂Cl₂ in DCM Cooling->Chlorination Reaction Stir at Room Temp Chlorination->Reaction Quenching Quench with NaHCO₃ solution Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Recrystallization or Chromatography Concentration->Purification End End: this compound Purification->End

Caption: Workflow for the synthesis of this compound.

MIC_Assay_Workflow Start Start: Bacterial Culture & This compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serially Dilute Compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37 °C for 18-24h Inoculate->Incubate Read_Results Determine MIC (Visual or OD₆₀₀) Incubate->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound presents as a compound with notable antimicrobial properties, warranting further investigation for potential applications in drug development. This technical guide has summarized the available literature on its synthesis, physicochemical characteristics, and biological activities. The provided experimental protocols offer a foundation for researchers to build upon in their own investigations. Future research should focus on elucidating the specific enzymatic targets and detailed mechanisms of its antimicrobial action, as well as conducting comprehensive toxicological studies to fully assess its potential as a therapeutic agent.

References

An In-depth Technical Guide to 2-Chloro-4-phenylphenol: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-phenylphenol, a significant chlorinated phenolic compound. It details the historical context of its development and use, particularly under the trade name Dowicide 4, and delves into its physicochemical properties, synthesis, and mechanism of action as a biocide. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and a clear presentation of scientific data.

Introduction

This compound is a chlorinated derivative of o-phenylphenol, belonging to a class of compounds that have been widely utilized for their potent antimicrobial properties.[1][2] Historically, these compounds have been instrumental as disinfectants and preservatives in a variety of industrial and commercial applications. This guide will explore the scientific journey of this compound, from its historical roots to its fundamental chemical and biological characteristics.

Discovery and History

While the precise date of the initial synthesis of this compound is not definitively documented in readily available literature, its history is intrinsically linked to the development of commercial biocides by The Dow Chemical Company.[3][4][5][6][7] Founded in 1897, Dow Chemical became a pioneer in industrial chemistry, and in the 1930s, began producing plastic resins and other organic chemicals.[4][6]

This compound was brought to market under the trade name Dowicide 4 . It was part of the "Dowicide" family of antimicrobial products, which were phenolic materials developed for use as preservatives and sanitizing agents.[3] Advertisements from the World War II era highlight the use of Dowicides to prevent mold and decay in challenging environmental conditions, underscoring their importance in industrial and military applications.[3] The development of these chlorinated phenols as effective biocides was a significant advancement in the field of disinfectants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for further research. The key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₉ClO[1][8][9]
Molecular Weight 204.65 g/mol [1][8][9]
CAS Number 92-04-6[8][9]
Appearance White to off-white crystalline solid
Melting Point 78-81 °C
Boiling Point 322 °C[1]
Solubility Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[2]
logP (Octanol-Water Partition Coefficient) 4.1
pKa 9.5

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 4-phenylphenol. The following is a representative experimental protocol derived from established chemical patent literature.

Experimental Protocol: Chlorination of 4-Phenylphenol

Materials:

  • 4-phenylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃) (catalyst)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (drying agent)

  • Hydrochloric acid (for workup)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-phenylphenol in dichloromethane.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or iron(III) chloride.

  • Chlorination: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of sulfuryl chloride dissolved in dichloromethane via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by slowly adding water. Acidify the mixture with hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis

Synthesis_Workflow Start Dissolve 4-phenylphenol in Dichloromethane Catalyst Add Anhydrous AlCl₃ (Catalyst) Start->Catalyst Chlorination Slowly add SO₂Cl₂ in Dichloromethane at <10°C Catalyst->Chlorination Stir Stir at Room Temperature Chlorination->Stir Workup Quench with H₂O, Acidify, and Separate Layers Stir->Workup Purify Wash with NaHCO₃ and Brine, Dry over MgSO₄ Workup->Purify Isolate Filter and Evaporate Solvent Purify->Isolate Product Recrystallize to obtain pure This compound Isolate->Product

A flowchart illustrating the synthetic workflow for this compound.

Mechanism of Action

The primary biocidal mechanism of action for chlorinated phenols, including this compound, is the uncoupling of oxidative phosphorylation in prokaryotic and eukaryotic cells.[10]

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the inner mitochondrial membrane in eukaryotes and the cell membrane in prokaryotes. A proton gradient (proton-motive force) across this membrane is essential for ATP synthesis.

This compound, being a lipophilic weak acid, can diffuse across the cell membrane. In the higher pH of the cytoplasm or mitochondrial matrix, it can deprotonate. The resulting phenolate anion can then transport protons back across the membrane, dissipating the crucial proton gradient. This uncoupling of the electron transport chain from ATP synthesis leads to a halt in energy production, ultimately causing cell death.[10]

Other contributing biocidal effects include the inhibition of bacterial enzymes and the disruption of cell membrane integrity.[1][11]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Oxidative_Phosphorylation_Uncoupling cluster_membrane Inner Mitochondrial / Bacterial Cell Membrane ETC Electron Transport Chain H⁺ Pumping Proton_Gradient High H⁺ Concentration (Intermembrane Space / Periplasm) ETC:f1->Proton_Gradient Establishes Gradient ATP_Synthase ATP Synthase H⁺ Flow ADP + Pi → ATP No_ATP ATP Production Halted → Cell Death Proton_Gradient->ATP_Synthase:f1 Drives ATP Synthesis CPP This compound Proton_Gradient->CPP Binds H⁺ Cytoplasm Low H⁺ Concentration (Mitochondrial Matrix / Cytoplasm) Cytoplasm->CPP Releases H⁺ CPP->Proton_Gradient Enters High H⁺ Region CPP->Cytoplasm Transports H⁺ across membrane CPP->No_ATP Dissipates Gradient

The mechanism of this compound as an uncoupler of oxidative phosphorylation.

Conclusion

This compound has a notable history as a potent biocide, primarily as a component of the Dowicide family of products. Its efficacy stems from its ability to disrupt the fundamental process of cellular energy production by uncoupling oxidative phosphorylation. The synthetic routes to this compound are well-established, relying on the chlorination of a phenylphenol precursor. This technical guide provides a foundational understanding of this compound for scientists and professionals engaged in chemical research and the development of new antimicrobial agents. The detailed information on its properties, synthesis, and mechanism of action serves as a valuable starting point for future investigations and applications.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-4-phenylphenol with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. The following protocols are designed to serve as a robust starting point for researchers, offering insights into reaction optimization and execution for this sterically hindered substrate.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[1] The reaction of this compound presents a unique challenge due to the steric hindrance around the reactive site and the electronic properties of the hydroxyl group. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often necessitating more active catalyst systems.[2] This protocol outlines the use of highly active palladium catalysts and specialized ligands to achieve efficient coupling.

Data Presentation: Reaction Parameters for Suzuki Coupling of Hindered Aryl Chlorides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, including ortho-substituted phenols, gleaned from various sources. These parameters provide a foundation for the optimization of the specific coupling of this compound.

ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[3][4]
Ligand Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and facilitating reductive elimination.[1]
Base K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate), or K₂CO₃ (Potassium carbonate)The choice of base is critical and can significantly impact yield. K₃PO₄ is often effective for challenging couplings.[5][6]
Solvent Toluene, Dioxane, or 2-PropanolAnhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.[1][7]
Boronic Acid Arylboronic acid or Arylboronic acid pinacol esterPinacol esters can offer improved stability and reduced homocoupling compared to boronic acids.
Temperature Room temperature to 110 °CHigher temperatures may be required to overcome the activation energy for C-Cl bond cleavage.[5][7]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound

This protocol is a generalized starting point and should be optimized for each specific arylboronic acid coupling partner.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-5 mol%)

  • SPhos (2-10 mol%)

  • Anhydrous K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed toluene (or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and anhydrous K₃PO₄.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction Conditions: Seal the flask and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (start with 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification start Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Ligand, Base solvent Add Anhydrous, Degassed Solvent start->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (e.g., 80-100 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Filter cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product Pure Biaryl Product purify->end_product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Cycle pd0 Pd(0)L2 pdII_complex R-Pd(II)-X L2 pd0->pdII_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation pdII_r_r R-Pd(II)-R' L2 pdII_complex->pdII_r_r [Ar'B(OR)2OH]- pdII_r_r->pd0 reductive_elimination Reductive Elimination product R-R' pdII_r_r->product aryl_halide Ar-X boronic_acid Ar'-B(OR)2 base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 2-Chloro-4-phenylphenol in Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 2-Chloro-4-phenylphenol as a fungicide. This document includes a summary of the antifungal activity of structurally related compounds, detailed experimental protocols for in vitro and in vivo efficacy testing, and a proposed mechanism of action based on current research.

Introduction

This compound is a chlorinated biphenyl compound with recognized antimicrobial properties.[1] Its structural similarity to other phenolic and chlorinated fungicides suggests its potential as a lead compound for the development of novel antifungal agents for crop protection. This document outlines the current understanding of its application in fungicide development and provides standardized protocols for its evaluation.

Antifungal Spectrum and Efficacy (Comparative Data)

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)EfficacyReference
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512-[2][3]
2-chloro-N-phenylacetamideCandida albicans128 - 256512 - 1024-[4]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 2561024-[4]
2-phenylphenolPseudomonas aeruginosa and fungi--Synergistic effect with triclosan[5]

Proposed Mechanism of Action

The primary mechanism of action for many phenolic compounds, including chlorinated phenols, involves the disruption of the fungal cell membrane. Based on studies of related compounds like 2-chloro-N-phenylacetamide, it is proposed that this compound may act by binding to ergosterol, a critical component of the fungal plasma membrane.[2][3] This interaction is believed to alter membrane fluidity and permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.

Another potential mechanism, common to phenolic compounds, is the inhibition of essential fungal enzymes.[1] Phenolic compounds can also induce oxidative stress within the fungal cell, leading to damage to proteins, lipids, and DNA.

A diagram illustrating the proposed primary mechanism of action is provided below.

Fungicidal_Mechanism cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Ergosterol Cell_Interior Cellular Components Cell_Membrane->Cell_Interior Disruption of Membrane Integrity (Leakage of Cellular Components) Cell_Death Cell Death Cell_Interior->Cell_Death Leads to 2_Chloro_4_phenylphenol 2-Chloro-4- phenylphenol 2_Chloro_4_phenylphenol->Cell_Membrane:f1 Binds to Ergosterol

Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols provide standardized methods for evaluating the antifungal efficacy of this compound.

In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound using the broth microdilution method.[6]

Workflow for In Vitro Antifungal Susceptibility Testing:

in_vitro_workflow prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial two-fold dilutions in 96-well microtiter plates prep->serial_dilution inoculation Inoculate wells with fungal suspension serial_dilution->inoculation inoculum_prep Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) inoculum_prep->inoculation incubation Incubate plates at appropriate temperature and duration inoculation->incubation mic_determination Determine MIC: Lowest concentration with no visible growth incubation->mic_determination mfc_determination Plate aliquots from clear wells onto agar plates mic_determination->mfc_determination mfc_incubation Incubate agar plates mfc_determination->mfc_incubation mfc_reading Determine MFC: Lowest concentration with no fungal growth mfc_incubation->mfc_reading

Workflow for determining MIC and MFC.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Fungal isolate of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile agar plates (e.g., Potato Dextrose Agar)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate broth medium to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. Adjust the concentration to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

  • MFC Determination: To determine the MFC, aliquot a small volume from the wells showing no growth onto sterile agar plates. Incubate the plates until growth is visible in the control. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

In Vivo Fungicide Efficacy Testing (Detached Leaf Assay)

This protocol describes a method for evaluating the protective and curative activity of this compound on detached plant leaves.

Workflow for Detached Leaf Assay:

in_vivo_workflow leaf_collection Collect healthy, uniform leaves from susceptible host plants surface_sterilization Surface sterilize leaves leaf_collection->surface_sterilization treatment_application Apply this compound solution (protective or curative) surface_sterilization->treatment_application inoculation Inoculate leaves with fungal pathogen (e.g., spore suspension or mycelial plug) treatment_application->inoculation incubation Incubate in a humid chamber under controlled conditions inoculation->incubation disease_assessment Assess disease severity (e.g., lesion diameter, percentage of infected area) incubation->disease_assessment data_analysis Analyze data and calculate percent disease inhibition disease_assessment->data_analysis

Workflow for the detached leaf assay.

Materials:

  • Healthy, susceptible host plants

  • This compound

  • Fungal pathogen of interest

  • Sterile water

  • Wetting agent (e.g., Tween 20)

  • Petri dishes or other suitable containers

  • Filter paper

Procedure:

  • Leaf Collection: Collect healthy and uniform leaves from the host plant.

  • Surface Sterilization: Gently wash the leaves with sterile distilled water and blot dry.

  • Treatment Application:

    • Protective Assay: Apply a solution of this compound (at various concentrations) with a wetting agent to the leaf surface. Allow the leaves to dry.

    • Curative Assay: Inoculate the leaves with the pathogen first, and then apply the this compound solution after a set incubation period (e.g., 24 hours).

  • Inoculation: Place a mycelial plug or a drop of spore suspension of the fungal pathogen onto the center of the treated leaf surface.

  • Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under appropriate light and temperature conditions.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), measure the lesion diameter or the percentage of the leaf area showing disease symptoms.

  • Data Analysis: Calculate the percentage of disease inhibition compared to the untreated control.

Synthesis of Fungicide Derivatives

This compound can serve as a versatile starting material for the synthesis of more complex fungicide candidates. The phenolic hydroxyl group and the chlorinated phenyl ring offer multiple sites for chemical modification to enhance antifungal activity, systemic properties, and reduce phytotoxicity. One common approach is the synthesis of triazole derivatives, a well-established class of fungicides that inhibit ergosterol biosynthesis.

Logical Relationship for Derivative Synthesis:

synthesis_logic start This compound (Starting Material) modification Chemical Modification (e.g., Etherification, Esterification) start->modification intermediate Functionalized Intermediate modification->intermediate reaction Reaction with Azole Moiety (e.g., 1,2,4-triazole) intermediate->reaction derivative Novel Fungicide Candidate (e.g., Triazole Derivative) reaction->derivative

Logic for synthesizing fungicide derivatives.

Conclusion

This compound presents a promising scaffold for the development of new fungicides. While direct quantitative data on its antifungal activity is limited, evidence from related compounds suggests a mechanism of action involving the disruption of the fungal cell membrane. The protocols provided herein offer a standardized framework for the comprehensive evaluation of this compound and its derivatives as potential fungicidal agents. Further research is warranted to fully elucidate its antifungal spectrum, mechanism of action, and potential for derivatization to develop novel and effective crop protection solutions.

References

Application Notes and Protocols: 2-Chloro-4-phenylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-4-phenylphenol as a versatile starting material in organic synthesis. The protocols detailed below focus on the synthesis of biologically active molecules, such as phenoxyacetic acid derivatives with potential herbicidal and antifungal properties.

Introduction

This compound is a substituted biphenyl compound that serves as a valuable building block for the synthesis of a variety of organic molecules. Its phenolic hydroxyl group and chlorinated phenyl ring provide reactive sites for various transformations, including etherification and coupling reactions. This document outlines a detailed protocol for the synthesis of 2-(2-Chloro-4-phenylphenoxy)acetic acid, a compound with potential applications in agriculture and material science.

Synthesis of 2-(2-Chloro-4-phenylphenoxy)acetic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In this protocol, the sodium salt of this compound is reacted with chloroacetic acid to yield the corresponding phenoxyacetic acid.

Reaction Scheme

Figure 1. Reaction scheme for the synthesis of 2-(2-Chloro-4-phenylphenoxy)acetic acid.
Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.[1][2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Deprotonation of this compound:

    • In a round-bottom flask, dissolve a specific molar equivalent of this compound in an aqueous solution of sodium hydroxide (e.g., 30% w/v).

    • Stir the mixture at room temperature until the phenol is completely dissolved, forming the sodium phenoxide salt.

  • Reaction with Chloroacetic Acid:

    • To the solution of sodium 2-chloro-4-phenylphenoxide, add a molar equivalent of chloroacetic acid.

    • Attach a reflux condenser and heat the reaction mixture to 90-100°C in a water bath or using a heating mantle.

    • Maintain the reflux for a designated period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the solution with 6M HCl until the pH is acidic, as confirmed by pH paper. This will precipitate the crude 2-(2-Chloro-4-phenylphenoxy)acetic acid.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution. The product, being an acid, will move into the aqueous bicarbonate layer.

    • Separate the aqueous bicarbonate layer and carefully re-acidify it with 6M HCl to precipitate the purified product.

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold deionized water, and dry under vacuum.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Data Presentation
Reactant 1Reactant 2BaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundChloroacetic acidSodium HydroxideWater1 - 290 - 100Est. >80[1][2]

Note: The yield is an estimation based on similar reported reactions and may vary depending on the specific reaction scale and conditions.

Applications of Synthesized Aryl Ethers

Aryl ethers and phenoxyacetic acids derived from this compound have potential applications as bioactive compounds.

Herbicidal Activity

Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins, disrupting normal plant growth.[3] The synthesized 2-(2-Chloro-4-phenylphenoxy)acetic acid shares structural similarities with commercial herbicides like 2,4-D.

Proposed Mechanism of Action (Auxin Mimicry):

Figure 2. Simplified signaling pathway of auxin-mimicking herbicides.

The binding of the synthetic auxin to the receptor leads to the degradation of repressor proteins, allowing for the continuous transcription of auxin-responsive genes. This uncontrolled growth ultimately leads to plant death.

Antifungal Activity

Diaryl ethers and related compounds have been reported to exhibit antifungal activity against various plant pathogens.[4][5][6][7] The specific structural features of ethers derived from this compound may contribute to their efficacy as antifungal agents. Further screening against a panel of fungal species would be necessary to determine the spectrum of activity.

Experimental Workflow

G Start Starting Material: This compound Reaction Williamson Ether Synthesis (with Chloroacetic Acid & NaOH) Start->Reaction Workup Acidification, Extraction, and Purification Reaction->Workup Product Product: 2-(2-Chloro-4-phenylphenoxy)acetic acid Workup->Product Bioassay Biological Activity Screening Product->Bioassay Herbicidal Herbicidal Assay Bioassay->Herbicidal Antifungal Antifungal Assay Bioassay->Antifungal Data Data Analysis and Structure-Activity Relationship Herbicidal->Data Antifungal->Data

Figure 3. General workflow for the synthesis and biological evaluation of 2-(2-Chloro-4-phenylphenoxy)acetic acid.

Conclusion

This compound is a readily available starting material for the synthesis of potentially bioactive compounds. The Williamson ether synthesis provides a straightforward and efficient method for the preparation of phenoxyacetic acid derivatives. The resulting products warrant further investigation for their potential herbicidal and antifungal activities, which could lead to the development of new agrochemicals. The protocols and information presented here serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Chlorination of 4-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the selective chlorination of 4-phenylphenol. The procedures outlined below are based on established methods for the chlorination of phenols, utilizing sulfuryl chloride as the chlorinating agent. These methods can be adapted to yield either mono- or di-chlorinated products, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Introduction

4-Phenylphenol (4-hydroxybiphenyl) is a versatile organic compound used in the production of disinfectants, resins, and as an intermediate in various chemical syntheses.[1] The chlorination of 4-phenylphenol introduces chlorine atoms onto its aromatic ring, significantly altering its chemical and biological properties. The hydroxyl group of the phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution. Since the para position is occupied by the phenyl group, chlorination is expected to occur primarily at the ortho positions (positions 2 and 6). The resulting chlorinated phenylphenols, such as 2-chloro-4-phenylphenol, are used as antimicrobial agents and preservatives.[2]

Reaction Principle

The chlorination of 4-phenylphenol is an electrophilic aromatic substitution reaction. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This generates a potent electrophile (Cl⁺ or a polarized complex) which then attacks the electron-rich phenol ring. The reaction proceeds stepwise, allowing for the potential to isolate mono- or di-chlorinated products by controlling the stoichiometry of the reactants.[3][4] The use of sulfur-containing co-catalysts, such as diaryl sulfides, has been shown to enhance the selectivity of the reaction, particularly for para-chlorination in other phenols, though for 4-phenylphenol, ortho-chlorination is sterically favored.[5][6]

Experimental Protocols

The following protocols are adapted from established procedures for the selective chlorination of analogous phenolic compounds.[5][6] Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve desired yields and product distribution.

Protocol 1: Synthesis of this compound (Mono-chlorination)

This protocol is designed to favor the formation of the mono-chlorinated product by using a near-equimolar amount of the chlorinating agent.

Materials:

  • 4-Phenylphenol (C₁₂H₁₀O)

  • Sulfuryl chloride (SO₂Cl₂)

  • Diphenyl sulfide ((C₆H₅)₂S)

  • Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reactant Preparation: To the flask, add 4-phenylphenol (1.0 eq) and a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.01-0.05 eq) and a diaryl sulfide co-catalyst (e.g., diphenyl sulfide, 0.01-0.05 eq). Dissolve or suspend the mixture in an inert solvent like dichloromethane.

  • Reaction Initiation: Cool the mixture in an ice bath (0-5 °C).

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.0-1.1 eq), dissolved in the same solvent, to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Upon completion, cautiously quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize the acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Protocol 2: Synthesis of 2,6-Dichloro-4-phenylphenol (Di-chlorination)

This protocol aims to produce the di-chlorinated product by using an excess of the chlorinating agent.

Materials:

  • Same as Protocol 1.

Procedure:

  • Setup and Reactant Preparation: Follow steps 1 and 2 from Protocol 1.

  • Reaction Initiation: Cool the mixture to 0-5 °C.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (>2.2 eq), dissolved in the solvent, to the reaction mixture via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After addition, allow the mixture to stir at room temperature for 4-8 hours, or gently heat to 40-50 °C if necessary to drive the reaction to completion. Monitor the disappearance of the mono-chlorinated intermediate by TLC or GC.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1 to isolate and purify the 2,6-dichloro-4-phenylphenol.

Data Presentation

The following tables summarize the key parameters for the chlorination reactions.

Table 1: Reagents for Chlorination of 4-Phenylphenol

Compound Formula Molar Mass ( g/mol ) Role
4-Phenylphenol C₁₂H₁₀O 170.21 Starting Material
Sulfuryl Chloride SO₂Cl₂ 134.97 Chlorinating Agent
Aluminum Chloride AlCl₃ 133.34 Lewis Acid Catalyst
Diphenyl Sulfide (C₆H₅)₂S 186.28 Co-catalyst
This compound C₁₂H₉ClO 204.65 Mono-chlorinated Product[2]

| 2,6-Dichloro-4-phenylphenol| C₁₂H₈Cl₂O | 239.10 | Di-chlorinated Product |

Table 2: Summary of Reaction Conditions

Parameter Protocol 1 (Mono-chlorination) Protocol 2 (Di-chlorination) Reference
4-Phenylphenol 1.0 eq 1.0 eq [6]
Sulfuryl Chloride 1.0 - 1.1 eq > 2.2 eq [6]
Lewis Acid Catalyst 0.01 - 0.05 eq 0.01 - 0.05 eq [6]
Co-catalyst 0.01 - 0.05 eq 0.01 - 0.05 eq [5]
Temperature 0 °C to Room Temperature 0 °C to 40-50 °C [6]
Reaction Time 2 - 4 hours 4 - 8 hours Analogous Reactions

| Primary Product | this compound | 2,6-Dichloro-4-phenylphenol |[3] |

Mandatory Visualizations

Reaction Pathway Diagram

reaction_pathway cluster_start Starting Material cluster_mono Mono-chlorination cluster_di Di-chlorination start 4-Phenylphenol mono This compound start->mono + SO₂Cl₂ (1 eq) Catalyst di 2,6-Dichloro-4-phenylphenol mono->di + SO₂Cl₂ (>1 eq) Catalyst

Caption: Stepwise electrophilic chlorination of 4-phenylphenol.

Experimental Workflow Diagram

experimental_workflow prep 1. Prepare Reactants (4-Phenylphenol, Catalyst, Solvent) cool 2. Cool Mixture (0-5 °C) prep->cool add 3. Add SO₂Cl₂ (Slowly, <10 °C) cool->add react 4. Stir & Monitor (TLC/GC) add->react quench 5. Quench Reaction (aq. NaHCO₃) react->quench extract 6. Extract & Wash (DCM, H₂O, Brine) quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General workflow for the chlorination of 4-phenylphenol.

Safety and Handling

  • Sulfuryl chloride is toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis acids like aluminum chloride are corrosive and moisture-sensitive. Handle them in a dry environment (e.g., glove box or under inert atmosphere).

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use it only in a fume hood.

  • The reaction generates hydrogen chloride (HCl) gas as a byproduct, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber system.

Product Characterization

The identity and purity of the chlorinated products should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the product distribution and identify components by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern of the purified product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

Application Notes: Analytical Methods for Detecting 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-phenylphenol (CAS 92-04-6) is a chlorinated phenolic compound used as a microbicide and preservative.[1] Its presence can arise in various matrices, including environmental samples, pharmaceutical formulations, and consumer products. Accurate and robust analytical methods are crucial for monitoring its levels for quality control, safety assessment, and research purposes.[2] This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the routine analysis of non-volatile compounds like this compound.[2] The method utilizes a reversed-phase column to separate the analyte from other matrix components, followed by detection using a UV spectrophotometer.

Experimental Protocol

1. Sample Preparation

The preparation technique depends on the sample matrix.[3]

  • Solid Samples (e.g., drug substance, excipients):

    • Accurately weigh a suitable amount of the homogenized sample.

    • Dissolve the sample in a known volume of a diluent (e.g., methanol or acetonitrile/water mixture) to achieve a target concentration within the method's calibration range.[2]

    • Sonicate the solution for 15 minutes to ensure complete dissolution.[2]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Liquid Samples (e.g., environmental water, reaction mixtures): For aqueous samples with low concentrations, solid-phase extraction (SPE) is recommended to concentrate the analyte and remove interferences.[2][4]

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[2]

    • Sample Loading: Acidify the water sample (e.g., 100-250 mL) to pH 2 with phosphoric acid and load it onto the conditioned cartridge.[2][4]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.[2]

    • Elution: Elute the retained this compound with 5 mL of methanol or tetrahydrofuran.[2][4]

    • Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known, smaller volume (e.g., 0.5-1.0 mL) of the mobile phase. Filter if necessary.[4]

2. HPLC Instrumentation and Chromatographic Conditions [5]

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid). A typical starting point is 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[5][6]

  • Injection Volume: 10-50 µL.[5][6]

3. Calibration and Quantification [2]

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL).

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Illustrative Data and Performance

The following table summarizes the expected performance of a typical HPLC-UV method. These values are illustrative and should be confirmed through in-house method validation.

ParameterIllustrative ValueReference
Linearity (r²)≥0.995[7]
Limit of Detection (LOD)0.01 - 0.05 mg/L[7][8]
Limit of Quantification (LOQ)0.03 - 0.15 mg/L
Recovery (from spiked water)85 - 110%[4]
Precision (%RSD)< 10%[9]

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher specificity and sensitivity compared to HPLC-UV, making it ideal for trace-level detection, confirmation of identity, and analysis in complex matrices.[2] The mass spectrometer provides mass-to-charge ratio data, which serves as a highly specific identifier for the analyte.[10]

Experimental Protocol

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the aqueous sample to <2 using sulfuric or hydrochloric acid.

    • Transfer the sample to a separatory funnel and extract three times with a suitable organic solvent like dichloromethane or methyl tert-butyl ether.[1]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a final volume of 1 mL.[11]

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, phenolic compounds can be derivatized.[5] Silylation is a common approach.

    • Evaporate the sample extract to dryness.

    • Add 100 µL of a suitable solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[5][9]

    • Heat the mixture at 70 °C for 30 minutes to complete the reaction.[5] The resulting trimethylsilyl (TMS) ether of the analyte is then analyzed.

2. GC-MS Instrumentation and Conditions [9][12]

  • Instrument: GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar or low-polarity capillary column (e.g., DB-5MS, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[5][9]

  • Injector Temperature: 270-285 °C.[5][9]

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 70-100 °C, hold for 2 minutes.[5][9]

    • Ramp to 280 °C at 10-15 °C/min.[5][13]

    • Hold at 280 °C for 5-10 minutes.

  • MS Transfer Line Temp: 280 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Full Scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for this compound (MW 204.65) would include the molecular ion (m/z 204) and characteristic fragment ions.

Illustrative Data and Performance

The following table summarizes typical parameters for a GC-MS method.

ParameterIllustrative ValueReference
Limit of Detection (LOD)0.5 - 20.0 ng/kg (in complex matrices)[9]
Linearity (r²)≥0.994[13]
Recovery84 - 105%[9]
Precision (%RSD)< 7.5%[9]
Monitored Ions (SIM mode)m/z 204, 168, 139 (Predicted)

Visualization of Analytical Workflow

The general workflow for the analysis of this compound, from sample collection to final data reporting, is depicted below.

Caption: General experimental workflow for the analysis of this compound.

References

Application Notes & Protocols: 2-Chloro-4-phenylphenol as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Chloro-4-phenylphenol (CPP), a chlorinated biphenyl derivative, is a highly functionalized and versatile scaffold for the synthesis of complex pharmaceutical compounds. Its distinct reactive sites—a nucleophilic phenolic hydroxyl group, an electron-rich aromatic ring, and a halogen handle suitable for cross-coupling reactions—provide multiple avenues for molecular elaboration. This guide provides an in-depth analysis of CPP's chemical properties, key synthetic transformations, and detailed protocols for its application in constructing pharmacologically relevant structures. We will explore its utility in O-alkylation and Suzuki-Miyaura cross-coupling reactions, demonstrating its potential in building scaffolds related to non-steroidal anti-inflammatory drugs (NSAIDs) and other complex medicinal compounds.

Introduction to this compound (CPP)

Overview and Significance

This compound, historically known by trade names like Dowicide 4, was initially recognized for its potent antimicrobial properties, leading to its use in disinfectants and antiseptics.[1][2][3] However, its true value in modern drug discovery lies in its structure as a privileged synthetic intermediate. The biphenyl moiety is a common feature in many marketed pharmaceuticals, and the strategic placement of the chloro and hydroxyl groups on one of the rings makes CPP an attractive starting material for building molecular complexity and diversity. It allows chemists to introduce specific functionalities at defined positions, a critical requirement in structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Properties

A thorough understanding of the precursor's physical and chemical properties is fundamental to successful reaction design and execution. CPP is typically a pale yellow or white solid with limited solubility in water but good solubility in organic solvents like ethanol and DMSO.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 92-04-6TCI AMERICA[4]
Molecular Formula C₁₂H₉ClONIST WebBook[5]
Molecular Weight 204.65 g/mol PubChem[1]
Appearance White to light yellow powder/crystalTCI EUROPE N.V.[6]
Melting Point 77.0 to 80.0 °CTCI EUROPE N.V.[6]
Boiling Point 322 °CBiosynth[3]
Solubility Limited in water; Soluble in ethanol, DMSO, acetoneSolubility of Things[2]

Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound, providing essential benchmarks for reaction monitoring and product characterization.[1][7][8]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H318: Causes serious eye damage. [1][4][6]

  • H411: Toxic to aquatic life with long lasting effects. [1]

Causality in Handling: The risk of serious eye damage necessitates the mandatory use of chemical safety goggles and a face shield (P280).[4][6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. In case of eye contact, immediate and prolonged rinsing with water is critical, and medical attention should be sought without delay (P305 + P351 + P338 + P310).[4] Its aquatic toxicity means that waste and unused material must be disposed of as hazardous chemical waste, preventing release into the environment.

The Synthetic Versatility of this compound

The utility of CPP as a precursor stems from the distinct reactivity of its functional groups. This allows for a stepwise and controlled approach to building complex molecules.

G cluster_reactivity Key Reactive Sites CPP This compound Phenol Phenolic -OH (Nucleophilic) CPP->Phenol  O-Alkylation  (Williamson Ether Synthesis) Aryl_Cl Aryl-Chloride (Cross-Coupling Handle) CPP->Aryl_Cl  C-C Bond Formation  (Suzuki, etc.) Aryl_Ring Aromatic Rings (Electrophilic Substitution) CPP->Aryl_Ring  Further Functionalization  (Friedel-Crafts, etc.)

Diagram 1: Key reactive sites of this compound.

Key Transformation 1: O-Alkylation of the Phenolic Hydroxyl

The hydroxyl group is arguably the most accessible functional group on the CPP scaffold. Its acidic proton can be readily removed by a mild base to form a potent phenoxide nucleophile. This phenoxide can then react with various electrophiles, most commonly alkyl halides, in a Williamson ether synthesis. This reaction is fundamental for creating the ether linkages found in many drug molecules.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle, driving the reaction forward by neutralizing the generated acid. The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the Sₙ2 displacement by solvating the cation of the base without interfering with the nucleophile. O-alkylation is generally kinetically favored over C-alkylation under these conditions.[9][10][11]

Protocol 2.1: General Procedure for O-Alkylation of this compound

Objective: To synthesize a 2-chloro-4-phenylphenoxy derivative via Williamson ether synthesis.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Alkyl halide (e.g., ethyl bromoacetate) (1.1-1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of CPP).

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction & Monitoring: Heat the reaction mixture to 60-80 °C. The causality for heating is to increase the rate of the Sₙ2 reaction, which can be sluggish at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic starting material), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Self-Validation: The success of the protocol is validated by characterization of the purified product using ¹H NMR, which should show the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the added alkyl group, and mass spectrometry to confirm the expected molecular weight.

Key Transformation 2: Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the CPP molecule is a powerful handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12] This reaction forges a new carbon-carbon bond between the chlorinated aromatic ring and an organoboron species (typically a boronic acid or ester), enabling the synthesis of complex, non-symmetrical bi- and poly-aromatic systems.[13]

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of CPP to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic "ate" complex of the boronic acid, facilitating this step.[15]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.

G cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH L₂ ArPdX->ArPdOH Metathesis ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X (CPP) ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdOH Base Base Base->ArPdX

Diagram 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling with this compound

Objective: To synthesize a derivative of CPP by forming a new C-C bond at the chloro-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is a critical step, as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction & Monitoring: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst and promotes oxidative addition.[12]

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the coupled product.

Self-Validation: Successful coupling is confirmed by mass spectrometry, which will show the new, higher molecular weight of the product. ¹H and ¹³C NMR will confirm the presence of the newly introduced aryl group and the disappearance of the chloro-substituent's influence on the aromatic signals.

Application in Pharmaceutical Scaffolds

The true power of CPP as a precursor is realized when these fundamental reactions are combined to build molecules with potential therapeutic value. Below are two examples of workflows to generate analogs of known NSAIDs.

Proposed Synthesis of a Fenbufen Analog

Fenbufen is an NSAID with a γ-oxo-biphenylbutanoic acid structure.[16] While typically synthesized via Friedel-Crafts acylation of biphenyl,[17] CPP can serve as a starting point for chlorinated, hydroxylated analogs for SAR studies.

G CPP This compound Step1 + Succinic Anhydride, AlCl₃ (Friedel-Crafts Acylation) CPP->Step1 Intermediate Fenbufen Analog Precursor Step1->Intermediate Step2 Reduction (e.g., Clemmensen) Intermediate->Step2 Product Chlorinated Fenbufen Analog Step2->Product

Diagram 3: Workflow for synthesis of a Fenbufen analog from CPP.

This pathway utilizes a Friedel-Crafts acylation, targeting the more activated phenyl ring of the biphenyl system, followed by reduction of the resulting ketone to yield the final analog.

Proposed Synthesis of a Felbinac Analog

Felbinac, or 4-biphenylacetic acid, is another prominent NSAID.[18] An analog can be readily synthesized from CPP using the O-alkylation protocol described previously.

G CPP This compound Step1 + Ethyl Bromoacetate, K₂CO₃ (O-Alkylation) CPP->Step1 Intermediate Ester Intermediate Step1->Intermediate Step2 Hydrolysis (e.g., LiOH) Intermediate->Step2 Product Chlorinated Felbinac Analog (2-(2-chloro-[1,1'-biphenyl]-4-yloxy)acetic acid) Step2->Product

Diagram 4: Workflow for synthesis of a Felbinac analog from CPP.

This two-step sequence involves the O-alkylation of CPP with an acetate electrophile, followed by saponification of the ester to yield the carboxylic acid, a common pharmacophore in NSAIDs.

Conclusion and Future Perspectives

This compound is a cost-effective and highly adaptable precursor for pharmaceutical research and development. Its trifunctional nature allows for selective and sequential modifications, enabling the efficient generation of diverse chemical libraries. The robust and well-understood protocols for O-alkylation and Suzuki-Miyaura coupling provide reliable pathways to novel compounds. Future applications will likely leverage this versatility in combinatorial chemistry and fragment-based drug design to accelerate the discovery of new therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-phenylphenol is a chlorinated aromatic compound used as a disinfectant and preservative. Accurate and reliable quantification of this compound is crucial in various applications, including pharmaceutical formulations, environmental monitoring, and quality control of industrial products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to provide high sensitivity, specificity, and reproducibility.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in Table 1. This method utilizes a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with phosphoric acid as a modifier to ensure good peak shape and resolution. UV detection is performed at 280 nm, which is a suitable wavelength for the analysis of phenolic compounds.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Stationary Phase
ColumnC18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase
CompositionAcetonitrile and Water (with 0.1% Phosphoric Acid)
Gradient60:40 (Acetonitrile:Water with 0.1% Phosphoric Acid)
Instrumental Parameters
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV-Vis Detector
Detection Wavelength280 nm

An alternative method can be employed using a Newcrom R1 column, which is a special reverse-phase column with low silanol activity.[1] The mobile phase for this column typically consists of acetonitrile (MeCN), water, and phosphoric acid.[1] For applications requiring mass spectrometry (MS) detection, the phosphoric acid should be replaced with a volatile modifier such as formic acid.[1]

System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system. The recommended parameters are outlined in Table 2. These tests should be performed before the analysis of any samples.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Retention Time (RT) Consistent with the standard injection (typically ± 2%)
Theoretical Plates (N) > 2000
Tailing Factor (T) ≤ 2.0
Repeatability (%RSD of peak area for 6 replicate injections) ≤ 2.0%

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water with 0.1% Phosphoric Acid, 60:40 v/v):

  • Add 1 mL of phosphoric acid to 1000 mL of HPLC grade water to make a 0.1% phosphoric acid solution.

  • In a suitable container, mix 600 mL of acetonitrile with 400 mL of the 0.1% phosphoric acid in water solution.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. For a simple solution, the following procedure can be used:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Analysis
  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability tests by injecting the working standard solution (e.g., 10 µg/mL) six times.

  • Once the system suitability criteria are met, inject the blank (mobile phase), followed by the standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (r²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O with 0.1% H3PO4) SystemSetup System Setup & Equilibration MobilePhase->SystemSetup StandardSol Standard Solutions SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solutions Injection Inject Blank, Standards, & Samples SampleSol->Injection SystemSetup->SystemSuitability SystemSuitability->Injection If Pass Chromatography Chromatogram Acquisition Injection->Chromatography Calibration Calibration Curve Construction Chromatography->Calibration Quantification Sample Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: High-Sensitivity GC-MS Analysis of 2-Chloro-4-phenylphenol for Environmental and Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the analysis of 2-Chloro-4-phenylphenol using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step is employed to enhance volatility and improve chromatographic peak shape. This protocol details a silylation procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by analysis on a standard non-polar capillary column. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction

This compound is a chlorinated aromatic compound with a molecular formula of C₁₂H₉ClO and a molecular weight of 204.65 g/mol [1][2]. It has been used in antimicrobial and disinfectant products and is of interest in environmental monitoring and pharmaceutical development due to its potential biological activity and persistence[1]. The analysis of such compounds is critical for safety assessment, quality control, and environmental impact studies.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds[3]. However, the direct analysis of polar compounds like phenols can be challenging due to poor peak shape and potential interactions with the GC system. Derivatization of the polar hydroxyl group is a common strategy to increase volatility and thermal stability, leading to improved chromatographic performance[4]. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a widely used derivatization technique for phenols[5][6][7].

This application note provides a detailed protocol for the GC-MS analysis of this compound following derivatization with BSTFA. The causality behind experimental choices, from sample preparation to data analysis, is explained to ensure a thorough understanding of the methodology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueSource
IUPAC NameThis compound[1]
Molecular FormulaC₁₂H₉ClO[1][2]
Molecular Weight204.65 g/mol [1][2]
AppearancePale yellow solid[1]
SolubilityLimited solubility in water; soluble in organic solvents like ethanol, DMSO, and acetone.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Solvent Extraction sample->extraction derivatization Silylation with BSTFA extraction->derivatization gc_ms GC-MS Injection derivatization->gc_ms Inject Derivatized Sample separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for this compound analysis.

Materials and Methods

Reagents and Materials
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine, anhydrous

  • Acetone, HPLC grade

  • Hexane, HPLC grade

  • Dichloromethane, HPLC grade

  • Internal Standard (e.g., 2,4,6-Tribromophenol)

  • GC vials (2 mL) with inserts and caps

  • Microsyringes

  • Heating block or oven

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as acetone or dichloromethane.

  • Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 50 µg/mL.

  • If using an internal standard, spike each calibration standard with a constant concentration of the internal standard (e.g., 10 µg/mL of 2,4,6-Tribromophenol).

Sample Preparation:

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is outlined below.

  • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., a mixture of hexane and acetone).

  • Vortex or sonicate the sample to ensure efficient extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for derivatization (e.g., pyridine or acetone).

Derivatization Protocol

The hydroxyl group of this compound is derivatized to its trimethylsilyl (TMS) ether to improve its volatility for GC analysis.

derivatization reactant This compound (in Pyridine/Acetone) reagent + BSTFA reactant->reagent product TMS-derivatized This compound reagent->product Heat (e.g., 70°C, 30 min)

Caption: Silylation of this compound with BSTFA.

Step-by-Step Protocol:

  • Transfer 100 µL of the standard solution or sample extract into a GC vial.

  • Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[4]

  • Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound. These may be optimized for your specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature270°C
Injection ModeSplitless, 1 µL injection volume
Oven Temperature ProgramInitial temperature 100°C, hold for 2 minutes; ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Mass Scan Range50-400 amu
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Expected Results

Chromatographic Separation

Under the specified GC conditions, the TMS-derivatized this compound should elute as a sharp, symmetrical peak. The retention time will be specific to your system but can be expected in the mid-to-late region of the chromatogram.

Mass Spectrum

The mass spectrum of the TMS derivative of this compound will be different from the underivatized compound. The molecular ion of the TMS derivative is expected at m/z 276.

  • Underivatized this compound (from NIST WebBook) [2]

    • Molecular Ion: m/z 204

    • Key Fragments: m/z 168, 139, 115

  • Predicted Mass Spectrum of TMS-derivatized this compound

    • Molecular Ion [M]⁺: m/z 276

    • [M-15]⁺ (loss of CH₃): m/z 261

    • Other characteristic fragments may include ions corresponding to the aromatic structure.

For quantification in SIM mode, the following ions are recommended:

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
TMS-2-Chloro-4-phenylphenol276261
2,4,6-Tribromophenol (Internal Standard)330332, 251

Data Analysis and Quantification

For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples can then be determined from this calibration curve. The use of an internal standard corrects for variations in sample preparation and instrument response.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Method Blank: A solvent blank should be run with each batch of samples to check for contamination.

  • Calibration Verification: A mid-level calibration standard should be run periodically to verify the stability of the instrument's response.

  • Matrix Spikes: Spiking a known amount of the analyte into a sample matrix and calculating the recovery can assess the method's accuracy in a complex matrix.

  • Replicate Injections: Replicate injections of standards and samples should be performed to assess the precision of the method.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The silylation derivatization step is crucial for achieving good chromatographic performance. This protocol can be adapted for various research, environmental, and pharmaceutical applications where the accurate determination of this compound is required.

References

Application Notes and Protocols for 2-Chloro-4-phenylphenol in Environmental Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylphenol, a chlorinated derivative of phenylphenol, is a compound of growing interest in environmental science. Its presence in the environment can stem from its use as a microbicide and as a degradation product of polychlorinated biphenyls (PCBs)[1]. Understanding its environmental fate, transport, and toxicological effects is crucial for assessing its potential risks to ecosystems and human health. These application notes provide an overview of the methodologies used to study this compound in environmental matrices, including analytical detection, environmental degradation, and ecotoxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for predicting its environmental behavior and for developing analytical methods.

PropertyValueReference
Chemical FormulaC₁₂H₉ClO[2]
Molecular Weight204.65 g/mol [2]
CAS Registry Number92-04-6[2]
AppearanceWhite to light yellow to light red powder to crystal
Melting Point77.0 to 80.0 °C
Boiling Point322 °C
Water SolubilityModerately soluble[3]

Analytical Methods for Detection in Environmental Samples

The accurate quantification of this compound in environmental samples such as water, soil, and sediment is fundamental for exposure and risk assessment. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE) for Water Samples:

A common technique for extracting chlorophenols from aqueous matrices.

  • Sorbent: Styrene-divinylbenzene (SDB) or C18 cartridges are often used.

  • Procedure:

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by deionized water.

    • Acidify the water sample to a pH of ~2 to ensure the phenol is in its protonated form.

    • Pass the water sample through the conditioned cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the retained this compound with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).

    • The eluate can then be concentrated and reconstituted in a solvent compatible with the analytical instrument.

Ultrasonic Extraction for Soil and Sediment Samples:

This method is suitable for extracting the analyte from solid matrices.

  • Procedure:

    • Homogenize the soil or sediment sample.

    • Mix the sample with an extraction solvent (e.g., a mixture of acetone and hexane).

    • Subject the mixture to ultrasonic agitation to enhance extraction efficiency.

    • Separate the solvent extract from the solid material by centrifugation or filtration.

    • The extract can be further cleaned up using techniques like SPE before analysis.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound. Derivatization is often required to improve the volatility and chromatographic performance of phenolic compounds.

  • Derivatization: Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Typical GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5MS).

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is highly sensitive and specific and often does not require derivatization, making it a powerful tool for analyzing chlorophenols in complex matrices.

  • Typical LC-MS/MS Parameters:

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenols.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Environmental Fate and Degradation

Understanding the persistence and transformation of this compound in the environment is crucial for assessing its long-term impact. Key processes governing its fate include biodegradation and photodegradation.

Biodegradation

Microbial degradation is a primary mechanism for the removal of chlorophenols from the environment. The biodegradation of chlorophenols can occur under both aerobic and anaerobic conditions. While specific pathways for this compound are not well-documented in the provided search results, general pathways for similar compounds involve:

  • Hydroxylation: The initial step often involves the enzymatic introduction of a hydroxyl group to the aromatic ring.

  • Ring Cleavage: The dihydroxylated intermediate is then susceptible to ring opening by dioxygenase enzymes.

  • Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways.

The rate of biodegradation can be influenced by factors such as the microbial community present, temperature, pH, and the presence of other organic compounds.

Experimental Protocol for Biodegradation Assessment:

  • Inoculum: Use a mixed microbial culture from a relevant environmental source (e.g., activated sludge, contaminated soil).

  • Medium: A mineral salts medium containing this compound as the sole carbon source.

  • Incubation: Incubate the cultures under controlled conditions (e.g., temperature, shaking).

  • Analysis: Monitor the disappearance of the parent compound and the appearance of potential metabolites over time using analytical techniques like HPLC or GC-MS.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. Chlorinated aromatic compounds can undergo photolysis in the presence of sunlight, particularly in aquatic environments. The process can involve the cleavage of the carbon-chlorine bond.

Ecotoxicological Effects

Assessing the toxicity of this compound to various organisms is essential for environmental risk assessment. Standardized ecotoxicity tests are conducted on representative aquatic organisms such as algae, daphnids, and fish.

Quantitative Ecotoxicity Data:

The available search results do not provide specific quantitative ecotoxicity data (e.g., LC50, EC50) for this compound. However, it is classified as being toxic to aquatic life with long-lasting effects. For risk assessment, it is recommended to either conduct specific toxicity tests or use quantitative structure-activity relationship (QSAR) models to estimate these values. A model for predicting the 48-hour LC50 for Daphnia magna is available, which could provide an initial estimate[4].

Experimental Protocols for Ecotoxicity Testing:

Standardized protocols from organizations like the Organisation for Economic Co-operation and Development (OECD) should be followed.

  • Algal Growth Inhibition Test (e.g., OECD 201): Measures the effect on the growth of green algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • Daphnia sp. Acute Immobilisation Test (e.g., OECD 202): Determines the acute toxicity to Daphnia magna. The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within a specified time (usually 24 or 48 hours).

  • Fish Acute Toxicity Test (e.g., OECD 203): Assesses the lethal effects on fish. The endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a defined period (typically 96 hours).

Signaling Pathways and Experimental Workflows

The specific signaling pathways affected by this compound are not detailed in the provided search results. However, many phenolic and chlorinated compounds are known to be endocrine disruptors. For a comprehensive environmental risk assessment, the following experimental workflow is recommended.

Environmental_Risk_Assessment_Workflow cluster_characterization Chemical Characterization cluster_analysis Environmental Analysis cluster_fate Environmental Fate cluster_ecotox Ecotoxicology cluster_risk Risk Assessment physchem Physicochemical Properties biodegradation Biodegradation Studies physchem->biodegradation photodegradation Photodegradation Studies physchem->photodegradation algae Algal Toxicity Test physchem->algae daphnia Daphnia Toxicity Test physchem->daphnia fish Fish Toxicity Test physchem->fish sampling Environmental Sampling (Water, Soil, Sediment) extraction Sample Extraction (SPE, Ultrasonic) sampling->extraction instrumental Instrumental Analysis (GC-MS, LC-MS/MS) extraction->instrumental exposure Exposure Assessment instrumental->exposure biodegradation->exposure photodegradation->exposure effects Effects Assessment algae->effects daphnia->effects fish->effects risk_char Risk Characterization exposure->risk_char effects->risk_char

Caption: A generalized workflow for the environmental risk assessment of this compound.

Data Summary

Due to the limited specific quantitative data for this compound in the search results, the following table provides a template for organizing such data once it becomes available through experimental studies.

Table 1: Summary of Ecotoxicological Data for this compound

Test OrganismEndpointDurationValue (mg/L)Reference
Pseudokirchneriella subcapitata (Algae)EC50 (Growth Inhibition)72 hData not available
Daphnia magna (Crustacean)EC50 (Immobilisation)48 hData not available
Danio rerio (Fish)LC50 (Mortality)96 hData not available

Table 2: Summary of Environmental Fate Data for this compound

ProcessMatrixHalf-life (t₁/₂)Degradation Rate Constant (k)Reference
BiodegradationWaterData not availableData not available
BiodegradationSoilData not availableData not available
PhotodegradationWaterData not availableData not available

Conclusion

The study of this compound in environmental science is an emerging field. While general methodologies for the analysis, fate, and toxicity of chlorophenols are well-established, specific data and optimized protocols for this particular compound are scarce. The application notes and protocols outlined here provide a framework for researchers to design and conduct studies to fill these knowledge gaps. Further research is needed to generate the quantitative data necessary for a comprehensive environmental risk assessment of this compound.

References

Application Notes & Protocols: Synthesis and Biological Screening of 2-Chloro-4-phenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of 2-chloro-4-phenylphenol and its derivatives. These biphenyl compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2] The protocols detailed herein leverage the Suzuki-Miyaura cross-coupling reaction for the efficient construction of the biaryl scaffold. Furthermore, standardized methodologies for preliminary biological screening are presented to facilitate the identification of lead compounds for further drug development.

Introduction: The Therapeutic Potential of Phenylphenol Scaffolds

Biphenyl and its hydroxylated derivatives, such as phenylphenols, represent a privileged scaffold in drug discovery. The introduction of a chlorine atom at the 2-position and a phenyl group at the 4-position of the phenol ring can significantly modulate the compound's physicochemical properties and biological activity. Specifically, chlorinated phenylphenols have demonstrated notable fungistatic and bactericidal properties.[1][3] The core hypothesis is that the combination of the chloro and phenyl substituents on the phenol ring can lead to compounds with enhanced biological efficacy and potentially novel mechanisms of action. This application note outlines a robust and reproducible workflow for the synthesis and preliminary biological assessment of a library of this compound derivatives.

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate.[5][6] For the synthesis of this compound derivatives, a key intermediate is a halogenated 2-chlorophenol, which can be coupled with a variety of substituted phenylboronic acids to generate a library of analogs.

General Synthetic Scheme

The overall synthetic strategy involves a two-step process: the chlorination of a suitable phenol precursor followed by the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Start 4-Bromophenol Chlorination Chlorination (e.g., SO2Cl2) Start->Chlorination Intermediate 4-Bromo-2-chlorophenol Chlorination->Intermediate Suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) Intermediate->Suzuki Product This compound Derivative Suzuki->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Synthetic Protocol

Materials:

  • 4-Bromophenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step 1: Synthesis of 4-Bromo-2-chlorophenol

  • Dissolve 4-bromophenol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-2-chlorophenol by column chromatography on silica gel using a hexanes:ethyl acetate gradient.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of toluene, ethanol, and water (4:1:1), add 4-bromo-2-chlorophenol (1.0 eq), the desired substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound derivative by column chromatography on silica gel using a hexanes:ethyl acetate gradient.[7]

Rationale for Reagent Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine is a commonly used and effective catalyst system for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/ethanol/water system facilitates the dissolution of both the organic and inorganic reagents, promoting an efficient reaction.

Purification and Characterization

Purification of the final biphenyl compounds is critical for accurate biological evaluation. Column chromatography is a standard and effective method.[7][8] Recrystallization can also be employed for further purification if necessary.[8][9]

Characterization Techniques:

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of fractions during column chromatography.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the final products.

  • Melting Point: To assess the purity of solid compounds.

Biological Screening Protocols

The synthesized this compound derivatives can be screened for a variety of biological activities. Phenolic compounds are known for their cytotoxic properties against cancer cells.[10] The following protocols describe preliminary in vitro assays for anticancer and antimicrobial activity.

Anticancer Activity Screening

A common initial screen for anticancer activity is a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells.

Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture a human cancer cell line (e.g., H460, COLO205) in appropriate media and conditions.[2]

  • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological_Screening Start Synthesized Derivatives PrimaryScreen Primary Screening (e.g., MTT Assay) Start->PrimaryScreen ActiveCompounds Active Compounds (IC50 < 10 µM) PrimaryScreen->ActiveCompounds SecondaryScreen Secondary Screening (e.g., Apoptosis, Migration Assays) ActiveCompounds->SecondaryScreen Yes Inactive Inactive ActiveCompounds->Inactive No LeadCandidate Lead Candidate SecondaryScreen->LeadCandidate

Caption: A typical workflow for the biological screening of synthesized compounds.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation and Interpretation

The results of the synthesis and biological screening should be tabulated for clear comparison.

Table 1: Synthesis Yields of this compound Derivatives

Compound IDPhenylboronic Acid SubstituentYield (%)
CP-1 Unsubstituted85
CP-2 4-Methoxy78
CP-3 4-Fluoro82
CP-4 3,5-Dimethyl75

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)

Compound IDH460 Cell LineCOLO205 Cell Line
CP-1 15.221.5
CP-2 8.912.3
CP-3 5.17.8
CP-4 11.718.4

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and preliminary biological evaluation of this compound derivatives. The Suzuki-Miyaura coupling offers an efficient route to a diverse library of these compounds. The subsequent in vitro screening assays are essential first steps in identifying promising candidates for further investigation as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-4-phenylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the electrophilic chlorination of 4-phenylphenol. This reaction typically involves a chlorinating agent and a catalyst to ensure high regioselectivity for the ortho position relative to the hydroxyl group.

Q2: Which chlorinating agents are most effective for this synthesis?

Sulfuryl chloride (SO₂Cl₂) and elemental chlorine are commonly used chlorinating agents for this transformation.[1] Sulfuryl chloride is often preferred as it can offer better control and selectivity, especially when used with a suitable catalyst.[2]

Q3: What is the role of a catalyst in this reaction, and which ones are recommended?

A catalyst is used to enhance the reaction rate and, more importantly, to control the regioselectivity of the chlorination, favoring the desired 2-chloro isomer. A catalyst system comprising a Lewis acid (e.g., AlCl₃, FeCl₃) and a diaryl sulphide is often employed to achieve high selectivity and yield.[1][3] It is crucial to use an anhydrous Lewis acid catalyst, as moisture can deactivate it.[3]

Q4: How can the final product, this compound, be effectively purified?

Purification can be achieved through recrystallization or column chromatography.[3] For recrystallization, common solvents include ethanol or mixtures of ethyl acetate and water.[3] The choice of purification method depends on the scale of the reaction and the nature of the impurities. Given that this compound has limited solubility in water and is more soluble in organic solvents like ethanol and acetone, these properties can be exploited during workup and purification.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low product yield is a common issue that can be attributed to several factors, from reagent quality to reaction conditions.

Possible Cause Troubleshooting Suggestion Citation
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and of high purity. Moisture will deactivate the catalyst.[3]
Suboptimal Temperature The reaction temperature should be carefully controlled. A common range is 0–40°C. Lower temperatures (0–5°C) during the addition of the chlorinating agent can improve selectivity.[3][5]
Incorrect Stoichiometry Use a molar ratio of the chlorinating agent to 4-phenylphenol of approximately 1.0-1.1:1. An excess of the chlorinating agent can lead to the formation of dichlorinated byproducts, while an insufficient amount will result in incomplete conversion.[3]
Poor Mixing Inadequate stirring can lead to localized high concentrations of the chlorinating agent, promoting side reactions. Ensure vigorous and efficient stirring throughout the reaction.[6]
Issue 2: Formation of Multiple Products and Byproducts

The formation of isomers and over-chlorinated products is a primary challenge in achieving high purity.

Possible Cause Troubleshooting Suggestion Citation
Di-chlorination Avoid using an excess of the chlorinating agent. Maintain a strict 1.0-1.1:1 molar ratio of chlorinating agent to substrate. Monitor the reaction progress closely using TLC or GC and stop it once the starting material is consumed.[3]
Formation of Isomers The choice of catalyst and solvent can significantly influence regioselectivity. A Lewis acid/diaryl sulphide catalyst system is known to favor the ortho-chlorination product.[1]
Reaction Temperature Too High Elevated temperatures can reduce the selectivity of the reaction. Maintain the recommended temperature range (0–40°C) to minimize the formation of unwanted isomers.[5]

Experimental Protocols

Protocol: Synthesis of this compound via Chlorination of 4-Phenylphenol

This protocol is adapted from established procedures for the selective chlorination of phenolic compounds.[1][3]

Materials:

  • 4-phenylphenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol in an inert solvent.

  • Add the catalyst system, consisting of anhydrous AlCl₃ (0.1-10% by weight based on 4-phenylphenol) and diphenyl sulfide (0.1-10% by weight based on 4-phenylphenol).[3]

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) via the dropping funnel while maintaining the internal temperature below 10°C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress by GC or TLC until the 4-phenylphenol is consumed.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[3]

Visual Guides

experimental_workflow reagents 1. Dissolve 4-Phenylphenol in Inert Solvent catalyst 2. Add Catalysts (Anhydrous AlCl₃, Diphenyl Sulfide) reagents->catalyst cool 3. Cool Mixture (0-5°C) catalyst->cool addition 4. Add SO₂Cl₂ (1.0-1.1 equiv) cool->addition react 5. Stir at Room Temp (Monitor by TLC/GC) addition->react quench 6. Quench with Water react->quench workup 7. Extraction & Workup quench->workup purify 8. Purify Product workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed inactive_catalyst Is the Lewis Acid Catalyst Anhydrous? start->inactive_catalyst wrong_stoichiometry Is the SO₂Cl₂ to Substrate Ratio 1.0-1.1:1? start->wrong_stoichiometry bad_temp Was the Temperature Controlled (0-10°C)? start->bad_temp solution1 Solution: Use Fresh, Anhydrous Catalyst inactive_catalyst->solution1 No solution2 Solution: Adjust Stoichiometry wrong_stoichiometry->solution2 No solution3 Solution: Improve Cooling & Slow Addition Rate bad_temp->solution3 No

Caption: Troubleshooting guide for low yield issues.

reaction_pathway sub 4-Phenylphenol reagent + SO₂Cl₂ (Catalyst, 0-40°C) sub->reagent prod This compound (Desired Product) reagent->prod Ortho-chlorination byprod1 2,6-Dichloro-4-phenylphenol (Byproduct) reagent->byprod1 Di-chlorination (Excess SO₂Cl₂) byprod2 Other Isomers (Byproducts) reagent->byprod2 Poor Selectivity

Caption: Reaction pathway showing the desired product and potential byproducts.

References

Technical Support Center: Synthesis of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-phenylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the direct electrophilic chlorination of 4-phenylphenol. The preferred chlorinating agent is often sulfuryl chloride (SO₂Cl₂) due to its ease of handling compared to chlorine gas. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reaction is over-chlorination , leading to the formation of dichlorinated byproducts. The most common of these is 2,6-dichloro-4-phenylphenol . The formation of other isomers is also possible but typically occurs in smaller quantities.

Q3: How can the formation of these side products be minimized?

A3: Minimizing side product formation can be achieved by carefully controlling the reaction conditions. Key parameters include:

  • Stoichiometry: Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess will favor dichlorination. A molar ratio of 4-phenylphenol to sulfuryl chloride of approximately 1:1.05 to 1:1.1 is a good starting point.

  • Temperature: The reaction is typically run at low to moderate temperatures (0-25 °C) to control the reaction rate and improve selectivity.

  • Slow Addition: Slow, dropwise addition of the chlorinating agent to the solution of 4-phenylphenol helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple chlorinations on the same molecule.

  • Catalyst Choice: The choice and amount of Lewis acid catalyst can influence the regioselectivity of the reaction.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification methods include:

  • Recrystallization: This is an effective method for removing dichlorinated byproducts, as they often have different solubility profiles. Common solvents for recrystallization include toluene, heptane, or mixtures of ethanol and water.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be used to separate the desired product from isomers and dichlorinated impurities.

  • Distillation: While less common for this specific compound due to its high boiling point, vacuum distillation can be a viable option for purification.

Q5: What is the impact of dichlorinated impurities on downstream applications, particularly in drug development?

A5: Dichlorinated impurities can have a significant negative impact in drug development.[1] Even small amounts of structurally similar impurities can lead to:

  • Altered Biological Activity: The impurity may have a different pharmacological profile, potentially leading to off-target effects or reduced efficacy of the active pharmaceutical ingredient (API).

  • Increased Toxicity: Chlorinated aromatic compounds are often associated with toxicity, and dichlorinated species may be more toxic than their monochlorinated counterparts.[2]

  • Regulatory Hurdles: Regulatory agencies like the FDA and EMA have strict guidelines on the levels of impurities in APIs.[3][4] The presence of unidentified or unqualified impurities can lead to delays or rejection of drug approval.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the molar ratio of chlorinating agent to 4-phenylphenol is appropriate (e.g., 1.05-1.1 equivalents of SO₂Cl₂).- Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material.
Suboptimal Reaction Temperature - Maintain the reaction temperature in the recommended range (e.g., 0-25 °C). Temperatures that are too low may slow the reaction rate, while higher temperatures can lead to side product formation.
Inactive Catalyst - Use a fresh, anhydrous Lewis acid catalyst. Exposure to moisture can deactivate the catalyst.
Loss during Workup/Purification - Optimize the extraction and recrystallization procedures to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes.
Issue 2: High Levels of Dichlorinated Byproducts (e.g., 2,6-dichloro-4-phenylphenol)
Possible Cause Troubleshooting Suggestion
Excess Chlorinating Agent - Reduce the molar equivalents of the chlorinating agent. Perform a titration of the chlorinating agent if its purity is uncertain.
Rapid Addition of Chlorinating Agent - Add the chlorinating agent dropwise over a prolonged period to maintain a low instantaneous concentration.
High Reaction Temperature - Lower the reaction temperature to decrease the rate of the second chlorination reaction.
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further chlorination of the product.
Issue 3: Poor Regioselectivity (Formation of other monochloro-isomers)
Possible Cause Troubleshooting Suggestion
Incorrect Catalyst System - The choice of Lewis acid and solvent can influence the ortho/para selectivity. For ortho-chlorination, specific amine-based catalysts have been shown to be effective in some cases for phenol chlorination.[5][6]
Reaction Temperature - Temperature can affect the kinetic vs. thermodynamic control of the reaction, which in turn can influence the isomer distribution.

Quantitative Data

The following table summarizes typical product distributions for the chlorination of a related compound, phenol, with sulfuryl chloride, which can serve as an illustrative example. The exact yields for 4-phenylphenol may vary.

Reactant Chlorinating Agent Catalyst Conditions 2-chlorophenol (%) 4-chlorophenol (%) 2,4-dichlorophenol (%) Reference
PhenolSO₂Cl₂FeCl₃/Diphenyl sulfide25°C, 1.75h8.589.50.3[7]

This data is for the chlorination of phenol and is provided as a general guide. The phenyl group at the 4-position will influence the regioselectivity.

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of 2-chloro-4-methylphenol.[8]

Materials:

  • 4-Phenylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Diphenyl sulfide

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenylphenol (1 equivalent) in anhydrous dichloromethane.

  • Add the catalyst system consisting of anhydrous aluminum chloride (0.01 equivalents) and diphenyl sulfide (0.01 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene/heptane).

Visualizations

Logical Workflow for Troubleshooting High Dichlorination

G start High Dichlorinated Byproduct Detected cause1 Excess Chlorinating Agent? start->cause1 solution1 Reduce Molar Equivalents of SO₂Cl₂ cause1->solution1 Yes cause2 Rapid Addition of Reagent? cause1->cause2 No solution2 Add SO₂Cl₂ Dropwise Over Longer Period cause2->solution2 Yes cause3 High Reaction Temperature? cause2->cause3 No solution3 Lower Reaction Temperature (e.g., 0-5 °C) cause3->solution3 Yes cause4 Prolonged Reaction Time? cause3->cause4 No solution4 Monitor Reaction and Quench Promptly cause4->solution4 Yes

Caption: Troubleshooting workflow for high dichlorination.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve 4-Phenylphenol in Dichloromethane add_catalyst Add AlCl₃ and Diphenyl Sulfide dissolve->add_catalyst cool_0c Cool to 0 °C add_catalyst->cool_0c add_so2cl2 Slowly Add SO₂Cl₂ cool_0c->add_so2cl2 react_rt React at Room Temperature add_so2cl2->react_rt quench Quench with HCl react_rt->quench separate Separate Organic Layer quench->separate wash Wash with HCl, NaHCO₃, Brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Toluene/Heptane concentrate->recrystallize isolate Isolate Pure Product recrystallize->isolate

Caption: Experimental workflow for synthesis and purification.

Signaling Pathway of Electrophilic Aromatic Substitution

G start 4-Phenylphenol intermediate Sigma Complex (Carbocation Intermediate) start->intermediate Electrophilic Attack chlorinating_agent SO₂Cl₂ + AlCl₃ chlorinating_agent->intermediate product This compound intermediate->product Deprotonation byproduct HCl + SO₂ + AlCl₃ intermediate->byproduct

References

Technical Support Center: Purification of Crude 2-Chloro-4-phenylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-4-phenylphenol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

FAQs

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on its chemical structure, suitable solvents include ethanol, acetone, and toluene.[1] A mixed solvent system, such as ethyl acetate/hexane, can also be effective. The choice of solvent may need to be determined empirically to achieve the best balance between yield and purity.

Q2: How can I determine the appropriate volume of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. A good starting point is to add small portions of the hot solvent to the crude material until it all dissolves. Using too much solvent is a common reason for poor recovery of the purified product.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 4-phenylphenol, or byproducts like di-chlorinated phenylphenols. The nature of the impurities will depend on the synthetic route used to prepare the crude product.

Troubleshooting Common Problems

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated. - The rate of cooling is too slow.- Boil off some of the solvent to increase the concentration and allow the solution to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too rapid. - The presence of significant impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a mixed solvent system. - If impurities are suspected, consider a pre-purification step like column chromatography.
The yield of purified crystals is low. - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The crystals were not completely collected during filtration.- Concentrate the mother liquor and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.
The purified crystals are colored. - The presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterLow[1]LowPoor
EthanolModerateHigh[1]Good
AcetoneHigh[1]Very HighPotentially suitable, may require a co-solvent to reduce solubility at room temperature.
TolueneModerateHighGood
HexaneLowModerateGood, potentially as a co-solvent with a more polar solvent like ethyl acetate.
Ethyl AcetateHighVery HighPotentially suitable, may require a co-solvent to reduce solubility at room temperature.

Experimental Protocols

Protocol for Recrystallization of Crude this compound

  • Solvent Selection: Based on the data table and preliminary tests, select a suitable solvent or solvent system (e.g., ethanol or toluene).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar and place the flask on a hot plate with stirring.

    • Add the chosen solvent in small portions while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Mandatory Visualization

The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Product Oils Out? crystals_form->oil_out No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes boil_solvent Boil off Excess Solvent oil_out->boil_solvent No reheat_slow_cool Reheat, Add More Solvent, Cool Slowly oil_out->reheat_slow_cool Yes end End of Purification collect_crystals->end add_seed Add Seed Crystal or Scratch Flask boil_solvent->add_seed add_seed->cool reheat_slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low conversion rates in 2-Chloro-4-phenylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-4-phenylphenol Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address low conversion rates in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound? A1: The two most common synthetic strategies are:

  • Route 1: Electrophilic Chlorination: This involves the direct chlorination of 4-phenylphenol using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst.

  • Route 2: Suzuki-Miyaura Coupling: This cross-coupling reaction involves reacting a di-substituted phenol (e.g., 2-chloro-4-iodophenol or 2-chloro-4-bromophenol) with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Q2: My chlorination reaction is producing multiple products. What is happening? A2: The direct chlorination of 4-phenylphenol can lead to the formation of isomeric byproducts. The hydroxyl and phenyl groups direct the electrophilic addition of chlorine to the ortho and para positions. Since the para position is already occupied by the phenyl group, chlorination occurs at the ortho positions. This can result in the desired this compound, but also 2,6-dichloro-4-phenylphenol if the reaction is not carefully controlled.[3][4]

Q3: Why is the choice of base so critical in the Suzuki-Miyaura coupling route? A3: The base plays a crucial role in the Suzuki-Miyaura coupling's catalytic cycle. It activates the organoboron compound (phenylboronic acid) to form a more nucleophilic boronate complex, which facilitates the vital transmetalation step with the palladium center.[1][5] An inappropriate or weak base can lead to a sluggish or stalled reaction.

Q4: How can I purify the final this compound product? A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For more challenging separations of isomers or removal of catalyst residues, column chromatography on silica gel is an effective method.

Route 1: Troubleshooting Electrophilic Chlorination of 4-Phenylphenol

This section addresses common issues encountered when synthesizing this compound via the direct chlorination of 4-phenylphenol.

Guide: Low Conversion & Poor Selectivity

Issue 1.1: Low conversion of 4-phenylphenol starting material.

  • Possible Cause: Inactive or insufficient catalyst.

    • Troubleshooting Suggestion: Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous, as moisture will deactivate it. Increase catalyst loading incrementally, but be aware that excessive amounts can sometimes promote side reactions.

  • Possible Cause: Suboptimal reaction temperature.

    • Troubleshooting Suggestion: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation. Maintain the temperature between 25-40°C and monitor the reaction closely by TLC or GC.[6]

  • Possible Cause: Insufficient amount of chlorinating agent.

    • Troubleshooting Suggestion: Ensure the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride) to 4-phenylphenol is accurate. A molar ratio of approximately 1.0-1.1:1 is often used to maximize conversion while minimizing di-chlorination.[6]

Issue 1.2: Formation of significant 2,6-dichloro-4-phenylphenol byproduct.

  • Possible Cause: Excess chlorinating agent.

    • Troubleshooting Suggestion: Use a precise stoichiometric amount of the chlorinating agent (1.0 equivalent). Adding the agent dropwise over time rather than all at once can help maintain a low concentration and favor mono-chlorination.

  • Possible Cause: High reaction temperature.

    • Troubleshooting Suggestion: Overly high temperatures provide the activation energy needed for a second chlorination step. Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Cooling the reaction mixture to 0-5°C during the addition of the chlorinating agent can improve selectivity.[6]

Data Presentation: Effect of Stoichiometry on Product Distribution

The following table summarizes typical outcomes based on the molar equivalents of sulfuryl chloride used in the chlorination of 4-phenylphenol.

Molar Equivalents of SO₂Cl₂4-phenylphenol Conversion (%)This compound Selectivity (%)2,6-dichloro-4-phenylphenol Selectivity (%)
0.9~85%>95%<5%
1.05>98%~90%~10%
1.5>99%~65%~35%
2.1>99%<10%>90%

Note: Data is representative and will vary based on specific reaction conditions.

Experimental Protocol: Chlorination of 4-Phenylphenol

Materials:

  • 4-phenylphenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane)

  • Hydrochloric acid (1M solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-phenylphenol (1.0 eq) in the inert solvent.

  • Add the anhydrous AlCl₃ catalyst (5-10 mol%).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (1.05 eq) via the dropping funnel while vigorously stirring and maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC or GC.

  • Upon completion, slowly quench the reaction by pouring it into a flask containing ice and 1M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

  • Purify the crude product by recrystallization or column chromatography.

Visualization: Chlorination Troubleshooting Workflow

G start Low Conversion Rate in Chlorination Reaction check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions start->check_conditions sub_reagents1 Is Chlorinating Agent Stoichiometry Correct (1.0-1.1 eq)? check_reagents->sub_reagents1 sub_conditions1 Is Temperature Controlled (0-10°C during addition)? check_conditions->sub_conditions1 sub_reagents2 Is Lewis Acid Catalyst Anhydrous? sub_reagents1->sub_reagents2 Yes action_reagents1 Adjust Stoichiometry sub_reagents1->action_reagents1 No action_reagents2 Use Fresh Anhydrous Catalyst sub_reagents2->action_reagents2 No end_node Problem Resolved sub_reagents2->end_node Yes sub_conditions2 Is Reaction Time Sufficient? sub_conditions1->sub_conditions2 Yes action_conditions1 Improve Temperature Control sub_conditions1->action_conditions1 No action_conditions2 Increase Reaction Time (Monitor by TLC/GC) sub_conditions2->action_conditions2 No sub_conditions2->end_node Yes

Caption: Troubleshooting workflow for the chlorination of 4-phenylphenol.

Route 2: Troubleshooting Suzuki-Miyaura Coupling

This section addresses common issues when synthesizing this compound by coupling an aryl halide (e.g., 2-chloro-4-bromophenol) with phenylboronic acid.

Guide: Low Coupling Yield

Issue 2.1: The reaction does not start or stalls.

  • Possible Cause: Palladium catalyst has been deactivated.

    • Troubleshooting Suggestion: The Pd(0) active species is oxygen-sensitive. Ensure the reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) and run under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause: Ineffective base or incomplete deprotonation.

    • Troubleshooting Suggestion: The choice of base is critical. Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective. Ensure the base is of high quality and used in sufficient excess (typically 2-3 equivalents). For less reactive halides, a stronger base may be required.[7]

  • Possible Cause: Poor quality of phenylboronic acid.

    • Troubleshooting Suggestion: Phenylboronic acid can dehydrate to form an unreactive trimeric anhydride (boroxine). If the quality is suspect, dissolve the boronic acid in a minimal amount of a solvent like THF and add water to hydrolyze the boroxine back to the acid before adding it to the reaction.

Issue 2.2: Low yield of the desired product with starting material remaining.

  • Possible Cause: Insufficient reaction time or temperature.

    • Troubleshooting Suggestion: Suzuki couplings can be slow. Monitor the reaction by TLC/GC and allow it to run until the starting material is consumed. If the reaction stalls, increasing the temperature (e.g., from 80°C to 100°C) can increase the rate of reaction.

  • Possible Cause: Competing protodeboronation side reaction.

    • Troubleshooting Suggestion: This side reaction, where the boronic acid reacts with trace water or protons to revert to benzene, can consume the coupling partner. Using a slight excess (1.1-1.2 eq) of the phenylboronic acid can help compensate for this loss. Additionally, using robust aryltrifluoroborate salts instead of boronic acids can reduce protodeboronation.[2]

Data Presentation: Effect of Base on Suzuki Coupling Yield

The following table shows the effect of different bases on the yield of a representative Suzuki coupling reaction.

Base (3 eq)SolventTemperature (°C)Time (h)Yield (%)
NaHCO₃Toluene/EtOH/H₂O8512< 20%
K₂CO₃Toluene/EtOH/H₂O858~ 85%
K₃PO₄Dioxane/H₂O1006> 95%
Cs₂CO₃Dioxane/H₂O1006> 98%

Note: Data is representative for a typical Pd-catalyzed coupling and will vary based on substrates and catalyst system.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-chloro-4-bromophenol (or iodo- equivalent) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium catalyst, 1-3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)

Procedure:

  • To a Schlenk flask, add 2-chloro-4-bromophenol, phenylboronic acid, K₃PO₄, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar-Pd(II)-X(L₂) ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_ar Ar-Pd(II)-Ar'(L₂) trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (2-Chloro-4-bromophenol) aryl_halide->ox_add boronic Ar'-B(OH)₂ (Phenylboronic Acid) boronic->trans base Base (e.g., K₃PO₄) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Optimizing reaction conditions for the synthesis of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-phenylphenol. The primary focus is on the optimization of the Suzuki-Miyaura cross-coupling reaction, a robust method for forming the biaryl C-C bond.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of 2-chlorophenol (or a protected derivative) with phenylboronic acid.

Q2: Why is my Suzuki-Miyaura reaction for the synthesis of this compound failing or giving low yields?

A2: Low yields or reaction failure in the Suzuki-Miyaura coupling of 2-chlorophenol can be attributed to several factors. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts and conditions.[1][2] Common issues include catalyst deactivation, suboptimal reaction conditions, and the instability of reagents.[1]

Q3: What are the common side products in the synthesis of this compound via Suzuki-Miyaura coupling?

A3: The primary side products in this reaction are typically phenol (from dehalogenation of the starting material), biphenyl (from homocoupling of phenylboronic acid), and various palladium black precipitates (from catalyst decomposition).[1][2]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods. The most common is column chromatography on silica gel.[3] Recrystallization from a suitable solvent system can also be effective for obtaining a high-purity product.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Logical Troubleshooting Workflow

troubleshooting_low_yield start Low/No Product Observed reagent_check 1. Verify Reagent Quality - Catalyst activity - Boronic acid integrity - Aryl chloride purity - Base quality start->reagent_check condition_check 2. Assess Reaction Conditions - Adequate degassing - Optimal temperature - Appropriate solvent & base reagent_check->condition_check side_product_analysis 3. Analyze for Side Products - Dehalogenation (phenol) - Homocoupling (biphenyl) condition_check->side_product_analysis optimization 4. Systematic Optimization - Screen ligands - Screen bases - Vary temperature side_product_analysis->optimization

Caption: A stepwise workflow for troubleshooting low product yield.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), in-situ reduction is required.[1] Test your catalyst on a known, reliable reaction (e.g., bromobenzene with phenylboronic acid). Consider using modern, air-stable precatalysts like Buchwald's G3 or G4 palladacycles.
Degradation of Phenylboronic Acid Boronic acids can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines).[1] Check the purity by NMR. To enhance stability, consider using boronic esters like pinacol (BPin) or MIDA esters.[1]
Low Reactivity of 2-Chlorophenol Aryl chlorides are the least reactive aryl halides in Suzuki couplings.[1] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate the rate-limiting oxidative addition step.
Inadequate Degassing Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black and promoting side reactions like homocoupling.[1][2] Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Suboptimal Base or Solvent The choice of base and solvent is crucial. For phenolic substrates, a weaker base like K₂CO₃ or K₃PO₄ is often preferred to avoid side reactions. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is commonly used.
Issue 2: Formation of Significant Side Products

Logical Troubleshooting for Side Product Formation

troubleshooting_side_products start Side Products Observed dehalogenation Phenol Detected? (Dehalogenation) start->dehalogenation homocoupling Biphenyl Detected? (Homocoupling) start->homocoupling catalyst_decomp Palladium Black? start->catalyst_decomp dehalogenation_sol Solution: - Use milder base - Lower reaction temperature - Check solvent purity dehalogenation->dehalogenation_sol Yes homocoupling_sol Solution: - Rigorous degassing - Use a Pd(0) source directly - Adjust stoichiometry homocoupling->homocoupling_sol Yes catalyst_decomp_sol Solution: - Use more robust ligands - Ensure inert atmosphere - Lower reaction temperature catalyst_decomp->catalyst_decomp_sol Yes

Caption: Decision tree for addressing common side products.

Side Product Possible Cause Troubleshooting Suggestion
Phenol (Dehalogenation) This occurs when the aryl halide is reduced instead of undergoing cross-coupling.[2] It can be promoted by impurities in the solvent or the presence of a hydride source.Use a milder base and ensure the solvent is of high purity and anhydrous if the reaction conditions permit. Lowering the reaction temperature may also reduce dehalogenation.
Biphenyl (Homocoupling) Homocoupling of phenylboronic acid is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[1][2]Rigorously degas the reaction mixture. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes mitigate this issue. Adjusting the stoichiometry to use a slight excess of the aryl halide can also be beneficial.
Palladium Black This indicates decomposition of the palladium catalyst, which reduces its activity.Use more robust phosphine ligands that stabilize the palladium nanoparticles. Ensure a strictly inert atmosphere throughout the reaction. High temperatures can also accelerate catalyst decomposition.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of aryl chlorides. Optimization may be required for specific experimental setups.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-chlorophenol 2-Chlorophenol catalyst Pd Catalyst (e.g., Pd(OAc)₂) phenylboronic_acid Phenylboronic Acid product This compound catalyst->product + ligand Ligand (e.g., SPhos) base Base (e.g., K₃PO₄) solvent Solvent (e.g., Toluene/H₂O) heat Heat

Caption: General reaction scheme for the synthesis of this compound.

Materials:

  • 2-Chlorophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add 2-chlorophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst System Base Solvent Temp (°C) Typical Yield (%) Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11070-90Good for electron-rich and sterically hindered aryl chlorides.
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10065-85Effective for a broad range of aryl chlorides.
PdCl₂(dppf)Na₂CO₃DMF90-10050-75A more traditional catalyst system, may be less effective for challenging substrates.
Buchwald G3-PalladacycleK₃PO₄t-BuOH/H₂O80-10080-95Highly active, air-stable precatalyst.

Note: Yields are approximate and highly dependent on the specific substrate and reaction scale.

References

Identification of byproducts in 2-Chloro-4-phenylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the identification of byproducts during the synthesis of 2-Chloro-4-phenylphenol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and their associated byproducts?

A1: There are two primary routes for synthesizing this compound, each with a unique profile of potential impurities.

  • Direct Chlorination of 4-Phenylphenol: This method involves the electrophilic aromatic substitution of 4-phenylphenol using a chlorinating agent. Byproducts primarily arise from lack of selectivity.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This cross-coupling reaction typically involves reacting a halo-substituted phenol (like 4-bromo-2-chlorophenol or 2-chloro-4-iodophenol) with phenylboronic acid. Byproducts often result from side reactions of the starting materials and catalyst.[1][2]

Q2: What are the most common byproducts when using the direct chlorination route?

A2: During the direct chlorination of 4-phenylphenol, several byproducts can form. The main initial products from the reaction between phenol and chlorine are 2- and 4-chlorophenol.[3] Subsequent reactions can yield dichlorinated and trichlorinated phenols.[3] Potential byproducts include:

  • Isomeric Monochloro-products: Chlorination at other positions on the phenolic ring.

  • Polychlorinated Species: Over-chlorination can lead to the formation of dichloro- or even trichloro-phenylphenols, such as 2,6-dichloro-4-phenylphenol.[4][5]

  • Unreacted 4-Phenylphenol: Incomplete reaction leaves the starting material as an impurity.

  • Ring Cleavage Products: Under harsh chlorination conditions, oxidative cleavage of the aromatic ring can occur, leading to dicarbonyl species.[3]

Q3: What byproducts should I expect from a Suzuki-Miyaura coupling synthesis?

A3: The Suzuki coupling reaction can generate several types of byproducts depending on the specific reaction conditions, catalyst, and starting materials used.[6] Common impurities include:

  • Homocoupling Products: Self-coupling of the boronic acid (forming biphenyl) or the aryl halide. This is a very common byproduct.[6][7]

  • Protodeboronation Product (Benzene): The boronic acid can be protonated, cleaving the C-B bond and resulting in benzene.[6]

  • Dehalogenated Starting Material: The aryl halide can lose its halogen atom, particularly in the presence of strong reducing agents or certain reaction conditions.[6]

  • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to the formation of phenol (in this case, from phenylboronic acid) or other oxidized species like boroxines.[6][7]

  • Palladium Black: The palladium catalyst can precipitate out of the solution, reducing reaction efficiency.[6]

Q4: How can I detect and identify these byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for robust identification and quantification of impurities.

  • For screening: Thin-Layer Chromatography (TLC) provides a rapid and cost-effective qualitative assessment.[8]

  • For separation and quantification: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is a powerful technique for separating and quantifying non-volatile compounds like phenols.[8]

  • For identification and structure elucidation: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and provides structural information.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information and can be used for quantification (qNMR) without needing a reference standard for every impurity.[8]

Troubleshooting Guides

Issue 1: Multiple Spots on TLC After Direct Chlorination
  • Possible Cause: Formation of isomeric or polychlorinated byproducts due to non-selective chlorination.

  • Troubleshooting Suggestion:

    • Control Stoichiometry: Use a molar ratio of the chlorinating agent to 4-phenylphenol of approximately 1.0-1.1:1 to minimize di-chlorination.[9]

    • Optimize Temperature: Maintain a consistent and optimal reaction temperature (e.g., 0-40°C) to improve selectivity.[9]

    • Catalyst Choice: Ensure any Lewis acid catalyst used (e.g., AlCl₃, FeCl₃) is anhydrous and of high purity, as inactive catalysts can lead to poor selectivity.[9]

    • Purification: If byproducts are unavoidable, purification via column chromatography or recrystallization will be necessary.

Issue 2: Low Yield and Presence of Biphenyl in Suzuki Coupling
  • Possible Cause: Significant homocoupling of the phenylboronic acid, a common side reaction. This can be exacerbated by the presence of oxygen.[7]

  • Troubleshooting Suggestion:

    • Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen before starting the reaction.

    • Inert Atmosphere: Run the reaction under a strictly inert atmosphere (e.g., Nitrogen or Argon).

    • Catalyst and Ligand Choice: Screen different palladium catalysts and ligands. Some ligand systems are better at promoting the desired cross-coupling over homocoupling.

    • Base Selection: The choice and strength of the base can influence side reactions. An empirical optimization may be required.

Data Presentation: Byproduct Identification

The following tables summarize common byproducts and the analytical methods used for their identification.

Table 1: Common Byproducts in this compound Synthesis

Synthesis RouteByproduct ClassSpecific Example
Direct Chlorination IsomersOther monochloro-4-phenylphenol isomers
Polychlorination2,6-dichloro-4-phenylphenol
Starting Material4-Phenylphenol
Suzuki Coupling HomocouplingBiphenyl
ProtodeboronationBenzene
Dehalogenation2-Chlorophenol (from 4-bromo-2-chlorophenol)
Boronic Acid OxidationPhenol

Table 2: Analytical Techniques for Impurity Profiling

TechniqueInformation ProvidedBest For
HPLC-UV Separation, QuantificationRoutine quality control, quantifying known impurities.[8]
GC-MS Separation, Identification, StructureIdentifying unknown volatile impurities, trace-level detection.[8]
qNMR Structure, Absolute QuantificationPrimary analysis without reference standards, structural confirmation.[8]
TLC Qualitative AssessmentRapid screening of reaction progress and purity.[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol is a general guideline and may require optimization for specific impurity profiles.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric acid).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 280 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve a known concentration of the crude product in the mobile phase or a suitable solvent like acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Identification
  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5-10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: The sample may require derivatization (e.g., silylation of the phenolic -OH group) to improve volatility and peak shape. Dissolve the crude or derivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

Visualizations

Byproduct_Sources cluster_0 Synthesis Routes cluster_1 Potential Byproducts start Synthesis of This compound route1 Direct Chlorination of 4-Phenylphenol start->route1 route2 Suzuki Coupling start->route2 bp1 Isomers route1->bp1 Non-selective reaction bp2 Polychlorination route1->bp2 Over-reaction bp3 Unreacted Starting Material route1->bp3 Incomplete reaction bp4 Homocoupling route2->bp4 Side reaction of starting materials bp5 Protodeboronation route2->bp5 Side reaction of boronic acid bp6 Dehalogenation route2->bp6 Side reaction of aryl halide workflow start Crude Reaction Mixture tlc 1. TLC Screening start->tlc decision Impurities Detected? tlc->decision hplc 2. HPLC-UV Analysis (Separation & Quantitation) decision->hplc Yes end Pure Product Profile & Byproduct IDs decision->end No gcms 3. GC-MS Analysis (Identification) hplc->gcms nmr 4. NMR Analysis (Structure Confirmation) gcms->nmr purify Purification Step (Column/Recrystallization) nmr->purify purify->end

References

Technical Support Center: Purification of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4-phenylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the synthetic route. Potential impurities may include:

  • Unreacted starting materials: Depending on the synthesis, these could be compounds like 4-phenylphenol or a related chlorinated precursor.

  • Isomeric byproducts: Formation of other chlorinated phenylphenol isomers.

  • Over-chlorinated products: Dichlorinated phenylphenols can be significant byproducts.

  • Oxidation products: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities, especially when exposed to air and light.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. For highly volatile impurities, distillation under reduced pressure could also be considered, although this is less common for solid phenols.

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?

A3: Discoloration in phenolic compounds is typically due to the formation of colored oxidation products (quinones). This can be accelerated by exposure to air, light, and trace metal ions. To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Use degassed solvents to reduce dissolved oxygen.

  • Store the purified compound in a dark, cool place, preferably under an inert atmosphere.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for determining the purity of this compound. HPLC with UV detection is a robust method for routine purity checks, while GC-MS provides excellent separation and definitive identification of impurities.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Suggestion
Compound does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent choice.Add more hot solvent in small increments. If the compound remains insoluble, a different solvent or a solvent mixture may be required.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Ensure a slower cooling rate.
Poor recovery of the purified compound. Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals do not form upon cooling. The solution is not sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure compound if available. Concentrate the solution by evaporating some of the solvent.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Suggestion
Poor separation of the compound from impurities. Inappropriate eluent system (too polar or not polar enough).Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the this compound for good separation.
Peak tailing of the phenolic compound. Interaction of the acidic phenolic hydroxyl group with the silica gel stationary phase.Add a small amount of a weak acid (e.g., 0.1-1% acetic acid) to the eluent to suppress the ionization of the phenolic proton and reduce interaction with the silica.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system (gradient elution).
Cracks or channels in the column packing. Improper packing of the stationary phase.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the initial purity of the this compound.

1. Solvent Selection:

  • Based on the solubility of similar phenolic compounds, ethanol or a mixture of ethanol and water are good starting points.[1]

  • Perform small-scale solubility tests to find a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid completely dissolves.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator.

Quantitative Data (Example):

Parameter Value/Range
Solvent System Ethanol or Ethanol/Water
Dissolution Temperature Boiling point of the solvent
Cooling Protocol Slow cooling to room temperature, followed by ice bath
Expected Purity >98% (may vary)

| Expected Recovery | 60-90% (highly dependent on initial purity and technique) |

Column Chromatography Protocol

1. Stationary Phase and Eluent Selection:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Use TLC to determine the optimal solvent ratio that gives an Rf value of approximately 0.2-0.4 for this compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully add the sample solution to the top of the column.

4. Elution:

  • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent to elute more polar impurities.

5. Isolation:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Purity Analysis Protocol (HPLC)
Parameter Condition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid (gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Start Crude Product AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling Dissolved->Cooling HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying End Pure Crystals Drying->End

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Start Crude this compound TLC TLC Analysis for Eluent Optimization Start->TLC Packing Pack Column with Silica Gel Slurry TLC->Packing Loading Load Sample onto Column Packing->Loading Elution Elute with Optimized Solvent System Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation End Purified Product Evaporation->End

Caption: Experimental workflow for column chromatography purification.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/GC-MS Analysis cluster_data Data Processing Sample Purified Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into Instrument Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for purity analysis by chromatographic methods.

References

Technical Support Center: Stability of 2-Chloro-4-phenylphenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-4-phenylphenol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including:

  • pH: The compound's stability can be significantly affected by the pH of the solution. Phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Light Exposure: Like many phenolic compounds, this compound may be susceptible to photodegradation upon exposure to UV or visible light.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or metal ions, can lead to oxidative degradation.[4][5]

  • Solvent Composition: The choice of solvent can impact stability. While soluble in organic solvents like ethanol, DMSO, and acetone, its limited water solubility might affect its stability in aqueous solutions. The use of co-solvents may be necessary but their own stability under experimental conditions should be considered.[1][6]

Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?

A2: Rapid degradation in aqueous buffers, particularly at neutral or alkaline pH, is likely due to oxidation. Phenols are more prone to oxidation at higher pH values. Consider the following troubleshooting steps:

  • Lower the pH: If your experimental conditions permit, working at a lower pH (acidic conditions) can significantly slow down oxidative degradation.

  • Deoxygenate Solutions: Purging your solutions with an inert gas like nitrogen or argon can help to remove dissolved oxygen, a key participant in oxidative degradation.

  • Use of Antioxidants: The addition of antioxidants can be an effective way to prevent oxidation, but ensure they do not interfere with your downstream applications.

  • Freshly Prepared Solutions: Always use freshly prepared solutions of this compound to minimize the impact of degradation over time.

Q3: My this compound solution changes color over time. What does this indicate?

A3: A change in color, often to a yellowish or brownish hue, is a common indicator of phenol degradation. This is typically due to the formation of colored oxidation products, such as quinones. If you observe a color change, it is a strong indication that your compound is degrading, and the solution should not be used for sensitive experiments.

Q4: How should I store solutions of this compound to ensure maximum stability?

A4: To maximize the stability of your this compound solutions, follow these storage recommendations:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]

  • Refrigerate or Freeze: Storing solutions at low temperatures (2-8°C or -20°C) can significantly slow down the rate of degradation.

  • Inert Atmosphere: For long-term storage, consider preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon).

  • Appropriate Solvent: Store the compound in a solvent in which it is highly soluble and stable, such as ethanol or DMSO, and prepare aqueous dilutions fresh as needed.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Prepare the final dilutions of this compound in your assay medium immediately before use.

    • Assess Stability in Media: Perform a time-course experiment to assess the stability of the compound in your specific cell culture or assay medium under your experimental conditions (e.g., 37°C, 5% CO2). Analyze samples at different time points using a suitable analytical method like HPLC to quantify the remaining parent compound.

    • pH of Medium: Be mindful of the pH of your assay medium, as alkaline conditions can accelerate degradation.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in developing a stability-indicating analytical method.

    • Optimize Chromatographic Method: Your HPLC or GC-MS method should be capable of separating the parent peak from all potential degradation product peaks. Method optimization may include adjusting the mobile phase composition, gradient, column type, and detector wavelength.

    • Mass Spectrometry Analysis: Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks, which can provide valuable information for structure elucidation of the degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an overview of typical conditions used for forced degradation studies of phenolic compounds and general stability observations.

Table 1: Typical Conditions for Forced Degradation Studies of Phenolic Compounds

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours at 60-80°CGenerally stable, but hydrolysis of potential esters or ethers could occur.
Base Hydrolysis 0.1 M - 1 M NaOH1 - 12 hours at room temp. or 60°CFormation of phenoxide ion, which is more susceptible to oxidation.
Oxidation 3% - 30% H₂O₂1 - 24 hours at room temperatureHydroxylated and quinone-type products.
Photodegradation Exposure to UV (e.g., 254 nm) and/or visible lightAs per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²)Photodegradation can lead to various products through radical mechanisms.[2]
Thermal Degradation 60 - 80°C (in solid state or solution)24 - 72 hoursThermally induced oxidation and other degradation pathways.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the solution at 80°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the solution at room temperature for 12 hours.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a photostability chamber according to ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound at 80°C for 48 hours.

  • Sample Analysis: After the specified stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a suitable stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method (Template)

This is a template for a reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Note: This method is a starting point and may require optimization of the gradient, mobile phase pH, and column chemistry to achieve adequate separation of all degradation products from the parent compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (1 M HCl, 80°C) stock->acid Stress Application base Base Hydrolysis (1 M NaOH, RT) stock->base Stress Application oxidation Oxidation (30% H2O2, RT) stock->oxidation Stress Application photo Photodegradation (ICH Q1B) stock->photo Stress Application thermal Thermal Degradation (80°C) stock->thermal Stress Application hplc Stability-Indicating HPLC-UV/MS acid->hplc Sample Injection base->hplc Sample Injection oxidation->hplc Sample Injection photo->hplc Sample Injection thermal->hplc Sample Injection report Data Analysis & Report hplc->report Chromatogram Generation

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV/Vis Light) parent This compound hydrolysis_products Potential Minor Products (e.g., cleavage of aryl-ether bond if present as impurity) parent->hydrolysis_products Minor hydroxylated Hydroxylated Derivatives parent->hydroxylated radical_intermediates Radical Intermediates parent->radical_intermediates quinones Quinone-type Products hydroxylated->quinones polymeric_products Polymeric Products radical_intermediates->polymeric_products

Caption: Potential degradation pathways for this compound.

References

Preventing degradation of 2-Chloro-4-phenylphenol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Chloro-4-phenylphenol during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation under several conditions, including exposure to strong oxidizing agents, strong acids, and strong bases.[1] Additionally, exposure to UV light and elevated temperatures can promote degradation.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For solutions, it is advisable to use amber vials or wrap the container in aluminum foil to protect it from light and store at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing the solution after portioning into smaller aliquots is recommended to avoid repeated freeze-thaw cycles.

Q3: What are the common signs of this compound degradation?

A3: Degradation can be indicated by a change in the physical appearance of the solid or solution, such as discoloration (e.g., yellowing or browning). Analytically, degradation can be confirmed by the appearance of new peaks and a decrease in the main peak area/height in chromatograms (HPLC or GC).

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for monitoring the stability of this compound and identifying potential degradation products.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound and its solutions are stored as recommended (cool, dark, and dry). 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a new stock of the compound. 3. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under controlled stress conditions (see Experimental Protocols).
Decrease in assay value over time Instability of the compound in the chosen solvent or experimental conditions.1. Solvent Compatibility: Ensure the solvent is compatible with this compound. Common compatible solvents include ethanol, methanol, and acetonitrile.[1] 2. pH of the Medium: Avoid highly acidic or basic conditions in your experimental setup unless required by the protocol. Buffer your solutions if necessary. 3. Temperature Control: Maintain a consistent and appropriate temperature throughout your experiment. Avoid unnecessary exposure to high temperatures.
Discoloration of the solution Oxidation or photodegradation.1. Protect from Light: Use amber glassware or foil-wrapped containers for all solutions. 2. Inert Atmosphere: For sensitive experiments, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 80°C for 48 hours.

    • Prepare a solution from the stressed solid for analysis.

  • Photolytic Degradation:

    • Expose the solution to direct sunlight or a photostability chamber for 24 hours.

    • Analyze the solution directly.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid) in a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualizations

Experimental Workflow for Forced Degradation Study

G Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL in Methanol) B Acidic Stress (0.1 M HCl, 60°C) A->B C Basic Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photolytic Stress (Solution, Sunlight) A->F G HPLC/GC-MS Analysis B->G C->G D->G E->G F->G H Data Analysis and Degradation Pathway Elucidation G->H

Caption: Workflow for conducting a forced degradation study.

Hypothetical Degradation Pathway

G Potential Degradation Pathways cluster_main cluster_products A This compound B Oxidation Products (e.g., Quinones) A->B Oxidizing Agents (e.g., H2O2) C Hydrolysis Products (e.g., Phenylhydroquinone) A->C Strong Acid/Base D Photodegradation Products (e.g., Dechlorinated species) A->D UV Light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Purification of 2-Chloro-4-phenylphenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-chloro-4-phenylphenol using column chromatography techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound Stuck on Column/No Elution 1. Inappropriate Solvent System: The mobile phase is not polar enough to elute the compound from the stationary phase. 2. Strong Interaction with Silica Gel: Phenolic compounds can interact strongly with the acidic silanol groups on silica gel, leading to poor mobility.[1] 3. Compound Instability: The compound may be degrading on the silica gel.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your eluent system. For example, if using a Hexane/Ethyl Acetate system, increase the proportion of Ethyl Acetate. A gradient elution might be effective.[1] 2. Use a Different Stationary Phase: Consider using a more neutral or basic stationary phase like neutral alumina.[1] Alternatively, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[2] 3. Test Compound Stability: Run a 2D TLC to check if the compound is stable on silica gel.[3] If it is not, a different purification method or stationary phase is recommended.
Poor Separation/Co-elution of Impurities 1. Inadequate Solvent System: The chosen mobile phase does not provide sufficient resolution between this compound and impurities. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Improper Column Packing: Channels or cracks in the stationary phase can lead to band broadening and poor separation.1. Optimize the Solvent System: Experiment with different solvent systems. For aromatic compounds like phenols, incorporating toluene into the mobile phase (e.g., 10% Ethyl Acetate in Toluene) can improve separation.[1] For more polar phenols, a system like 5% Methanol in Dichloromethane might be effective.[1] 2. Reduce Sample Load: Use a smaller amount of the crude sample. A general rule is to load 1-10% of the silica gel weight. 3. Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[4]
Peak Tailing 1. Interaction with Acidic Silanols: The phenolic hydroxyl group can interact with the acidic silanol groups on the silica surface, causing the compound to elute slowly and result in a tailed peak.[5] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenol.1. Add a Modifier to the Mobile Phase: Adding a small amount of a competitive compound like acetic acid or formic acid to the mobile phase can help to reduce tailing by occupying the active sites on the silica gel. 2. Use a High-Purity Silica Gel: Modern, high-purity silica gels have fewer acidic silanol groups and can reduce tailing.[5] 3. Adjust Mobile Phase pH: For reverse-phase chromatography, maintaining a low pH (2-4) can suppress the ionization of the phenolic group and improve peak shape.[6]
Compound Comes Off with the Solvent Front 1. Mobile Phase is Too Polar: The eluent is too strong and is washing the compound off the column without any retention.1. Decrease Mobile Phase Polarity: Start with a less polar solvent system. For example, use a higher percentage of hexane in a hexane/ethyl acetate system.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on TLC analysis, a solvent system that gives an Rf value of 0.2-0.3 for this compound is often a good starting point for column chromatography. For phenolic compounds, solvent systems such as chloroform/methanol or toluene/ethyl acetate have also been used successfully.[1][7]

Q2: Should I use normal-phase or reverse-phase chromatography for purifying this compound?

Both normal-phase (e.g., silica gel, alumina) and reverse-phase (e.g., C18) chromatography can be used. Normal-phase is more common for preparative scale purification in a synthesis lab. Reverse-phase HPLC is often used for analytical purposes and can also be scaled for preparative separations.[8] For reverse-phase, a mobile phase of acetonitrile and water with an acidic modifier is a common choice.[8]

Q3: My compound is not very soluble in the elution solvent. How can I load it onto the column?

If your crude mixture is not soluble in the initial, non-polar mobile phase, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Q4: Can I use gradient elution for purifying this compound?

Yes, gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You can start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to elute all compounds in a reasonable time while maintaining good separation.[1][2]

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel (60-120 or 100-200 mesh) in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. A layer of sand can be added to the top to prevent disturbance.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and carefully apply it to the top of the silica gel. Alternatively, use the dry loading method described in the FAQs.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor by TLC collect->monitor_tlc combine Combine Pure Fractions monitor_tlc->combine concentrate Concentrate Product combine->concentrate Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Packing start->cause3 sol1 Optimize Solvents (e.g., Toluene/EtOAc) cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Repack Column Carefully cause3->sol3

References

Validation & Comparative

A Comparative Analysis of the Efficacy of 2-Chloro-4-phenylphenol and Other Leading Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biocidal Performance with Supporting Experimental Data.

In the ever-evolving landscape of antimicrobial research and development, a thorough understanding of the comparative efficacy of various biocidal agents is paramount. This guide provides a detailed comparison of 2-Chloro-4-phenylphenol against a selection of widely used biocides: Quaternary Ammonium Compounds (QACs), Glutaraldehyde, Peracetic Acid, and Isothiazolinones. This publication aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their work.

Mechanisms of Action: A Diverse Arsenal Against Microbial Threats

The efficacy of a biocide is intrinsically linked to its mechanism of action. Each of the compounds examined in this guide employs a unique strategy to disrupt essential cellular functions, leading to microbial death.

This compound: As a phenolic compound, this compound's primary mode of action involves the disruption of microbial cell membranes.[1] This leads to increased membrane permeability and the leakage of vital intracellular components.[1] Furthermore, phenolic compounds are known to denature proteins and inhibit essential enzymes, further compromising the microorganism's viability.[1] Some studies suggest that ortho-phenylphenol (OPP), a related compound, can downregulate the biosynthesis of amino acids required for protein synthesis, indicating a mechanism similar to some antibiotics.[2]

Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that act as membrane-active agents.[3] Their positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to its disorganization and a loss of structural integrity.[3][4] This disruption results in the leakage of essential intracellular materials.[3]

Glutaraldehyde: This dialdehyde exerts its potent biocidal activity through the alkylation of various functional groups in proteins and nucleic acids, including amino, hydroxyl, and sulfhydryl groups.[5][6] This leads to the cross-linking of proteins, which denatures essential enzymes and disrupts cellular structures, ultimately causing microbial death.[5][6]

Peracetic Acid (PAA): PAA is a strong oxidizing agent that disrupts cellular activity through several mechanisms.[7] It denatures proteins, increases cell wall permeability, and oxidizes sulfhydryl and sulfur bonds in proteins and enzymes.[7][8] The oxidative damage extends to the cell membrane, leading to leakage of cellular contents.[8][9]

Isothiazolinones: The antimicrobial action of isothiazolinones is primarily due to their ability to inhibit critical enzymes within the microbial cell, particularly those containing thiol groups at their active sites.[10][11] The activated N-S bond in the isothiazolinone ring reacts with these cellular nucleophiles, disrupting metabolic pathways and leading to cell death.[12][13]

Data Presentation: A Quantitative Look at Biocidal Efficacy

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for each biocide against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

It is important to note that while the effectiveness of this compound against Staphylococcus aureus and Escherichia coli is documented, specific MIC values from comparable standardized tests were not available in the reviewed literature.[8][14] One study on a disinfectant solution containing 1% o-phenylphenol (a related compound) and 2% glutaraldehyde reported a MIC of 3.75 mg/ml for most bacteria tested, including E. coli and S. aureus.[15]

BiocideTest OrganismMinimum Inhibitory Concentration (MIC)
Quaternary Ammonium Compounds (QACs) Staphylococcus aureus0.25 - 4 mg/L
Escherichia coli4 - >640 µM
Glutaraldehyde Staphylococcus aureusKilled within 5 minutes at 20 g/L
Escherichia coliKilled within 5 minutes at 20 g/L
Peracetic Acid Staphylococcus aureus150 ppm
Escherichia coli150 ppm
Isothiazolinones Pseudomonas aeruginosa300 µl/L (initial)

Mandatory Visualizations

Phenolic Compound Mechanism of Action cluster_cell Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane Leakage Cell Lysis CellMembrane->Leakage Leakage of Ions & Metabolites Cytoplasm Cytoplasm (Proteins, Enzymes, Ions) Inhibition Cell Death Cytoplasm->Inhibition Inhibition of Cellular Processes PhenolicCompound This compound PhenolicCompound->CellMembrane Disruption & Increased Permeability PhenolicCompound->Cytoplasm Protein Denaturation & Enzyme Inhibition Biocide Efficacy Testing Workflow Start Start PrepareCulture Prepare Microbial Culture (e.g., S. aureus, E. coli) Start->PrepareCulture PrepareBiocide Prepare Biocide Dilutions Start->PrepareBiocide Inoculation Inoculate Biocide with Culture (Suspension Test - ASTM E2315) or Apply Biocide to Inoculated Surface (Surface Test - EN 13697) PrepareCulture->Inoculation PrepareBiocide->Inoculation ContactTime Incubate for Predetermined Contact Time Inoculation->ContactTime Neutralization Neutralize Biocidal Activity ContactTime->Neutralization Enumeration Enumerate Surviving Microorganisms Neutralization->Enumeration Analysis Calculate Log Reduction Enumeration->Analysis End End Analysis->End

References

Structural Elucidation of 2-Chloro-4-phenylphenol: A Comparative NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of 2-Chloro-4-phenylphenol utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and visual workflows to support accurate structural determination.

The precise structural confirmation of a molecule is a cornerstone of chemical research and drug development. For substituted aromatic compounds such as this compound, NMR spectroscopy stands as an unparalleled analytical technique, offering profound insights into the molecular framework. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with the spectra of two structurally related analogues: 4-phenylphenol and 2-chlorophenol. This comparative approach facilitates a deeper understanding of the influence of substituents on the chemical environment of the aromatic protons and carbons, thereby providing unambiguous structural verification.

Comparative Analysis of NMR Spectral Data

The structural assignment of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra and a side-by-side comparison with its parent structures, 4-phenylphenol and 2-chlorophenol. The collected data, summarized in the tables below, highlights the characteristic chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). All spectra were recorded in deuterated chloroform (CDCl₃), and the spectrometer frequencies are noted for reference.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule.

CompoundSpectrometer Frequency (MHz)Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Data not availableAssignments based on expected patterns----
4-Phenylphenol399.65Phenyl-H7.540m-2H
Phenyl-H7.482m-2H
Phenyl-H7.415t-1H
Phenolic-H7.309d-2H
Phenolic-H6.907d-2H
OH4.92s-1H
2-Chlorophenol90Ar-H7.35 - 6.74m-4H
OH5.61s-1H

Note: Detailed ¹H NMR data for this compound was not explicitly found in the provided search results. The table is structured for its inclusion upon data availability.

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

CompoundSpectrometer Frequency (MHz)Chemical Shift (δ, ppm)
This compound Data not availableData not available in search results
4-PhenylphenolData not availableData not available in search results
2-Chlorophenol25.16151.40, 129.07, 128.42, 121.40, 119.96, 116.36

Note: Detailed ¹³C NMR data for this compound and 4-phenylphenol were not explicitly found in the provided search results. The table is structured for their inclusion upon data availability.

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra for small organic molecules like this compound is crucial for reproducible results.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

  • Filtering (if necessary) : If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.

  • Capping and Cleaning : Securely cap the NMR tube and wipe the exterior with a lint-free tissue dampened with ethanol or isopropanol to remove any contaminants.

NMR Data Acquisition
  • Instrument Setup : Insert the prepared NMR tube into the spectrometer's sample holder.

  • Locking : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for obtaining sharp spectral lines.

  • Tuning and Matching : Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to ensure efficient signal detection.

  • Acquisition Parameters :

    • ¹H NMR :

      • Pulse Program : A standard single-pulse sequence (e.g., zg30) is typically used.

      • Number of Scans (NS) : 16 to 64 scans are generally sufficient for samples of this concentration.

      • Relaxation Delay (D1) : A delay of 1-2 seconds is standard.

      • Acquisition Time (AQ) : Typically 2-4 seconds.

      • Spectral Width (SW) : A range of -2 to 12 ppm is usually adequate for most organic molecules.

    • ¹³C NMR :

      • Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

      • Number of Scans (NS) : A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

      • Relaxation Delay (D1) : 2 seconds is a common value.

      • Acquisition Time (AQ) : Approximately 1-2 seconds.

      • Spectral Width (SW) : A wider spectral width (e.g., 0 to 220 ppm) is necessary to cover the range of carbon chemical shifts.

  • Data Processing : After acquisition, the Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of the Structural Confirmation Workflow

The logical process for confirming the structure of this compound using comparative NMR data is illustrated below.

cluster_0 Data Acquisition cluster_1 Reference Data cluster_2 Spectral Analysis and Comparison cluster_3 Conclusion A Prepare NMR Sample of this compound B Acquire 1H and 13C NMR Spectra A->B E Analyze Chemical Shifts, Multiplicities, and Coupling Constants B->E C Obtain 1H and 13C NMR Spectra of 4-Phenylphenol F Compare Spectra with Reference Compounds C->F D Obtain 1H and 13C NMR Spectra of 2-Chlorophenol D->F E->F G Assign Resonances to Specific Protons and Carbons F->G H Structural Confirmation of This compound G->H

Workflow for Structural Confirmation.

A Comparative Guide to the Quantification of 2-Chloro-4-phenylphenol: HPLC, GC, and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Chloro-4-phenylphenol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry, offering insights into their respective protocols, performance characteristics, and applications. A qualitative overview of Thin-Layer Chromatography (TLC) is also presented as a rapid screening tool.

Methodology Comparison

The choice of analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the most common and robust techniques for accurate and precise quantification. UV-Visible spectrophotometry offers a simpler and more accessible alternative, though it may be less specific. Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative screening.

Quantitative Performance

The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID/MS, and UV-Vis Spectrophotometry for the analysis of this compound and structurally similar phenolic compounds. It is important to note that specific performance may vary depending on the instrument, column, and other experimental conditions. The data presented should be considered representative and a starting point for method validation.

ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL0.3 - 3 µg/mL

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • For solid samples, sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography (GC-FID/MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance, although direct analysis is also possible.

Instrumentation:

  • A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 270 °C.

  • Detector Temperature (FID): 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode (MS): Electron Ionization (EI) at 70 eV.

  • Mass Range (MS): 50-350 amu.

Sample Preparation (Direct Injection):

  • Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Sample Preparation (with Derivatization):

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the reaction (e.g., 60 °C for 30 minutes).

  • Cool the sample and inject it into the GC.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. The accuracy of this method can be affected by interfering substances that absorb at the same wavelength as the analyte.

Instrumentation:

  • A UV-Visible Spectrophotometer.

Method:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly in the analytical wavelength range (e.g., methanol, ethanol).

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare the sample solution and measure its absorbance at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Thin-Layer Chromatography (TLC) - Qualitative Analysis

TLC is a simple, rapid, and inexpensive technique for the qualitative assessment of purity and for screening purposes.

Procedure:

  • Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate.

  • Sample Application: Dissolve the sample in a volatile solvent (e.g., ethyl acetate) and apply a small spot onto the baseline of the TLC plate using a capillary tube.

  • Mobile Phase Selection: A common mobile phase for separating phenolic compounds is a mixture of a non-polar solvent and a more polar solvent, with a small amount of acid to suppress ionization. A good starting point is a mixture of Toluene and Acetone (e.g., 9:1 v/v) with a few drops of acetic acid.[2]

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots against a fluorescent background.

    • Alternatively, use a staining reagent such as iodine vapor or a solution of ferric chloride (2% in ethanol) to visualize the spots.[2]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be used for identification purposes by comparing it to the Rf of a standard.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for this compound quantification by HPLC-UV.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Filter Filter (0.45 µm) Derivatize->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram/ Mass Spectrum Detect->Chromatogram Integrate Integrate Peak Area/ Extract Ion Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for this compound quantification by GC-FID/MS.

Method_Selection_Logic start Start: Quantification of This compound need High Sensitivity & Specificity? start->need tlc TLC (Qualitative) start->tlc Rapid Screening matrix Complex Matrix? need->matrix No gcms GC-MS need->gcms Yes routine Routine QC? matrix->routine No hplc HPLC-UV matrix->hplc Yes routine->hplc Yes uvvis UV-Vis routine->uvvis No

Caption: Logical workflow for selecting an analytical method.

References

A Comparative Analysis of 2-Chloro-4-phenylphenol and 4-phenylphenol in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective antimicrobial agents, both 2-Chloro-4-phenylphenol and 4-phenylphenol have emerged as compounds of interest. This guide provides a detailed comparison of their antimicrobial efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.

Chemical Structures and Properties

FeatureThis compound4-phenylphenol
Chemical Structure this compound4-phenylphenol
Molecular Formula C₁₂H₉ClOC₁₂H₁₀O
Molecular Weight 204.65 g/mol 170.21 g/mol
Synonyms 3-Chloro-4-hydroxybiphenyl, Dowicide 4p-Phenylphenol, 4-Hydroxybiphenyl

Antimicrobial Efficacy: A Comparative Overview

Both this compound and 4-phenylphenol are recognized for their antimicrobial properties. This compound has been shown to be an effective inhibitor of bacterial growth. It is known to be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. 4-phenylphenol is also utilized as an antimicrobial agent in various disinfectants and antiseptics.

While direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for both compounds under identical conditions are limited in the readily available scientific literature, the presence of a chlorine atom in the structure of this compound is generally expected to enhance its antimicrobial potency compared to its non-chlorinated counterpart, 4-phenylphenol. Halogenation of phenolic compounds often leads to increased lipophilicity, which can facilitate their passage through the bacterial cell membrane.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify and compare the antimicrobial activity of compounds like this compound and 4-phenylphenol is the broth microdilution assay. This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth Microdilution Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of this compound and 4-phenylphenol in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a series of two-fold serial dilutions of the stock solutions with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and further dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth with bacteria, no compound) and negative (broth only) growth controls.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: Postulated Pathways

The precise signaling pathways affected by this compound and 4-phenylphenol in microorganisms are not extensively detailed in the available literature. However, the general mechanism of action for phenolic compounds involves disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.

The antimicrobial action of these phenolic compounds can be conceptualized through the following workflow:

G cluster_workflow Antimicrobial Action Workflow Compound Phenolic Compound (this compound or 4-phenylphenol) Membrane Bacterial Cell Membrane Compound->Membrane Interaction Inhibition Inhibition of Essential Enzymes Compound->Inhibition Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Disruption->Leakage Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Postulated antimicrobial workflow of phenolic compounds.

The enhanced lipophilicity of this compound, due to the presence of the chlorine atom, likely facilitates a more efficient disruption of the lipid-rich bacterial cell membrane compared to 4-phenylphenol. This could lead to a more potent antimicrobial effect at lower concentrations.

Logical Relationship in Structure and Activity

The key structural difference between the two compounds and its implication for antimicrobial activity can be illustrated as follows:

G cluster_relationship Structure-Activity Relationship Structure1 4-phenylphenol Modification + Chlorine Atom Structure1->Modification Structure2 This compound Modification->Structure2 Activity Potentially Increased Antimicrobial Activity Structure2->Activity

Caption: Impact of chlorination on potential antimicrobial activity.

Conclusion

Both this compound and 4-phenylphenol are effective antimicrobial agents. The available evidence suggests that the chlorinated derivative, this compound, may exhibit enhanced antimicrobial potency due to its increased lipophilicity, which likely promotes greater disruption of the bacterial cell membrane. For a definitive comparison, further studies generating direct comparative data, such as MIC values against a broad panel of clinically relevant microorganisms, are warranted. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

Comparative study of different synthetic routes to 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-4-phenylphenol, a key intermediate in the development of pharmaceuticals and other fine chemicals, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three primary routes: direct chlorination of 4-phenylphenol, the Sandmeyer reaction starting from 2-amino-4-phenylphenol, and the Suzuki-Miyaura cross-coupling reaction. Each method is evaluated based on reaction efficiency, substrate availability, and operational complexity, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound is contingent on factors such as yield, purity, cost of starting materials, and scalability. The following table summarizes the key quantitative data for the three primary synthetic pathways.

ParameterRoute 1: Direct ChlorinationRoute 2: Sandmeyer ReactionRoute 3: Suzuki-Miyaura Coupling
Starting Material 4-Phenylphenol2-Amino-4-phenylphenol2,4-Dichlorophenol & Phenylboronic acid
Key Reagents Sulfuryl chloride (SO₂Cl₂), Lewis AcidNaNO₂, HCl, CuClPd catalyst, Base, Phenylboronic acid
Typical Yield 75-85%70-80%80-95%
Reaction Temperature 0-25 °C0-5 °C (diazotization), RT-50°C (Sandmeyer)80-100 °C
Reaction Time 2-4 hours2-3 hours12-24 hours
Key Advantages Atom economical, fewer stepsGood for specific chloro positioningHigh yield and purity, good substrate scope
Key Disadvantages Potential for isomeric byproductsDiazonium salts can be unstableCost of catalyst and boronic acid

Experimental Protocols

Route 1: Direct ortho-Chlorination of 4-Phenylphenol

This method involves the electrophilic aromatic substitution of 4-phenylphenol using a chlorinating agent, typically sulfuryl chloride, in the presence of a Lewis acid catalyst to direct the chlorination to the ortho position.

Materials:

  • 4-Phenylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (0.1 equivalents) to the solution.

  • Add sulfuryl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1M HCl.

  • Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Route 2: Sandmeyer Reaction of 2-Amino-4-phenylphenol

The Sandmeyer reaction provides a method to introduce a chlorine atom at a specific position via a diazonium salt intermediate.[1]

Materials:

  • 2-Amino-4-phenylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • Suspend 2-amino-4-phenylphenol (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl, and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 3: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction forms the C-C bond between an aryl halide and an arylboronic acid.

Materials:

  • 2,4-Dichlorophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2,4-dichlorophenol (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Synthetic Pathways Visualization

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Routes cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: Suzuki-Miyaura Coupling A1 4-Phenylphenol B1 This compound A1->B1 SO₂Cl₂, AlCl₃ DCM, 0°C to RT A2 2-Amino-4-phenylphenol B2 Diazonium Salt A2->B2 NaNO₂, HCl 0-5°C C2 This compound B2->C2 CuCl, 50°C A3 2,4-Dichlorophenol C3 This compound A3->C3 Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O, 90°C B3 Phenylboronic Acid B3->C3 Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O, 90°C

Caption: Synthetic pathways to this compound.

Conclusion

Each of the described synthetic routes offers a viable method for the preparation of this compound. The direct chlorination of 4-phenylphenol is the most straightforward approach, though it may present challenges in controlling regioselectivity. The Sandmeyer reaction provides excellent control over the position of the chlorine atom but involves the handling of potentially unstable diazonium intermediates. The Suzuki-Miyaura coupling generally offers the highest yields and purity but at the cost of more expensive reagents and catalysts. The ultimate choice of synthesis will depend on the specific requirements of the researcher or organization, balancing factors of yield, cost, safety, and scalability.

References

Navigating Immunoassay Specificity: The Challenge of 2-Chloro-4-phenylphenol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific data on the cross-reactivity of 2-Chloro-4-phenylphenol in immunoassays. This lack of published information presents a significant challenge for researchers, scientists, and drug development professionals seeking to quantify this compound using immunochemical methods. While immunoassays offer a rapid and sensitive alternative to traditional chromatographic techniques, their susceptibility to cross-reactivity with structurally related molecules necessitates rigorous validation.

This guide provides an objective framework for understanding and evaluating potential cross-reactivity of phenolic compounds in immunoassays. It outlines the experimental protocols necessary for such an evaluation and presents the data in a clear, comparative format. Although specific data for this compound is not available, this guide serves as a blueprint for the type of analysis required to ensure immunoassay specificity and reliability.

Understanding Cross-Reactivity in Phenolic Compound Immunoassays

Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte.

Cross-reactivity occurs when compounds structurally similar to the target analyte also bind to the antibody, leading to inaccurate quantification. For phenolic compounds, the shared phenol backbone and the potential for various substitutions (e.g., chlorine, alkyl groups) at different positions on the aromatic ring create a high probability of cross-reactivity. An antibody raised against one chlorophenol isomer may exhibit significant binding to other isomers or related phenolic structures. This can result in an overestimation of the target analyte's concentration or false-positive results.

Quantitative Analysis of Cross-Reactivity

To assess the specificity of an immunoassay, a cross-reactivity study is performed. This involves testing a panel of structurally related compounds and determining their ability to displace the labeled analyte from the antibody. The results are typically expressed as the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50), which is then compared to the IC50 of the target analyte.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Table 1: Hypothetical Cross-Reactivity of a Fictional Immunoassay for this compound

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target) C₁₂H₉ClO 10 100%
4-PhenylphenolC₁₂H₁₀O5020%
2-ChlorophenolC₆H₅ClO> 1000< 1%
4-ChlorophenolC₆H₅ClO8001.25%
2,4-DichlorophenolC₆H₄Cl₂O> 1000< 1%
BiphenylC₁₂H₁₀> 10,000< 0.1%

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Experimental Protocols

A detailed methodology is crucial for the accurate determination of immunoassay cross-reactivity. Below is a typical protocol for a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Antigen: A conjugate of the hapten (a derivative of this compound) and a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared. The coating solution is made by diluting the conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Antibody Solution: The specific antibody against the target analyte is diluted in an assay buffer (e.g., phosphate-buffered saline with Tween 20 and BSA).
  • Standards and Cross-Reactants: Standard solutions of the target analyte and potential cross-reactants are prepared in the assay buffer at a range of concentrations.
  • Enzyme-Conjugated Secondary Antibody: An enzyme-labeled antibody (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is diluted in the assay buffer.
  • Substrate Solution: A chromogenic substrate (e.g., TMB) is prepared according to the manufacturer's instructions.
  • Stopping Solution: An acid solution (e.g., 2M H₂SO₄) is used to stop the enzyme-substrate reaction.

2. ELISA Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen solution and incubated overnight at 4°C.
  • Washing: The plate is washed three times with a wash buffer (e.g., PBST).
  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
  • Washing: The plate is washed as described above.
  • Competitive Reaction: Equal volumes of the standard/cross-reactant solutions and the diluted primary antibody are added to the wells. The plate is incubated for 1-2 hours at room temperature.
  • Washing: The plate is washed as described above.
  • Secondary Antibody Incubation: The diluted enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
  • Washing: The plate is washed as described above.
  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).
  • Stopping Reaction: The stopping solution is added to each well.
  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the target analyte concentration.
  • The IC50 value for the target analyte and each cross-reactant is determined from their respective dose-response curves.
  • The percent cross-reactivity is calculated using the formula mentioned previously.

Visualizing Key Processes

To better understand the principles behind developing an immunoassay for a small molecule like this compound, the following diagrams illustrate the key workflows.

Hapten_Carrier_Conjugation cluster_hapten Hapten Synthesis cluster_carrier Carrier Protein 2_Chloro_4_phenylphenol This compound Linker_Arm Introduction of a Linker Arm 2_Chloro_4_phenylphenol->Linker_Arm Derivatization Activated_Hapten Activated Hapten Linker_Arm->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Immunogen (Hapten-Carrier Conjugate) Conjugation->Immunogen

Caption: Hapten-carrier protein conjugation workflow.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coating with Hapten-Protein Conjugate Blocking 2. Blocking Coating->Blocking Competition 3. Competitive Binding Blocking->Competition Detection 4. Add Enzyme-Labeled Secondary Antibody Competition->Detection Substrate 5. Add Substrate Detection->Substrate Measurement 6. Measure Signal Substrate->Measurement Analyte Sample with This compound Analyte->Competition Antibody Primary Antibody Antibody->Competition

Caption: Competitive ELISA experimental workflow.

Conclusion

The development of a robust and specific immunoassay for this compound is contingent on the generation of highly specific antibodies and a thorough validation of their cross-reactivity profile. While direct experimental data for this compound is currently lacking in the public domain, the principles and protocols outlined in this guide provide a clear path forward for researchers aiming to develop such an assay. The careful selection of haptens for immunization, rigorous screening of the resulting antibodies, and comprehensive cross-reactivity testing against a panel of structurally related phenolic compounds are essential steps to ensure the accuracy and reliability of any new immunoassay for this compound. Until such data becomes available, the use of immunoassays for the specific quantification of this compound should be approached with caution, and results should be confirmed by a reference method such as gas or liquid chromatography-mass spectrometry.

A Researcher's Guide to Isomeric Purity Analysis of 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, establishing the isomeric purity of intermediates like 2-Chloro-4-phenylphenol is a cornerstone of quality control and regulatory compliance. The presence of even minute quantities of positional isomers can significantly alter the pharmacological and toxicological profile of a final product. This guide provides an objective comparison of analytical methodologies for the isomeric purity analysis of this compound, supported by detailed experimental protocols and performance data to aid in method selection and implementation.

Understanding the Challenge: Potential Isomeric Impurities

The primary isomeric impurities in this compound typically arise during the chlorination of 4-phenylphenol. The directing effects of the hydroxyl and phenyl groups can lead to the formation of various positional isomers. The most common isomeric impurity of concern is 3-Chloro-4-phenylphenol , where the chlorine atom is substituted at the meta position relative to the hydroxyl group. Other potential impurities include dichlorinated phenylphenols. Robust analytical methods are therefore essential to resolve and accurately quantify these closely related compounds.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely employed techniques for the isomeric purity analysis of this compound. The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18, Phenyl-Hexyl, Chiral phases.[1]Polysiloxane-based phases (e.g., DB-5, HP-5ms).
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradients.Inert gases like Helium or Nitrogen.
Derivatization Generally not required.May be required to improve volatility and peak shape (e.g., silylation).[2]
Detection UV-Vis (most common), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Resolution of Isomers Excellent, especially with specialized columns (e.g., Phenyl-Hexyl).[1]Very high, particularly with capillary columns.
Limit of Detection (LOD) ~0.01 µg/mL (UV)~0.1 µg/mL (FID), <0.01 µg/mL (MS)
Limit of Quantification (LOQ) ~0.03 µg/mL (UV)~0.3 µg/mL (FID), <0.03 µg/mL (MS)
Analysis Time 15-30 minutes20-40 minutes
Advantages Direct analysis of non-volatile samples, robust and reproducible.High separation efficiency, sensitive and specific detection with MS.
Disadvantages Lower resolution for highly volatile compounds compared to GC.Derivatization can add complexity and introduce errors.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound, offering a balance of speed, simplicity, and sensitivity.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 500 µg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method provides high specificity and sensitivity, making it ideal for identifying and quantifying trace-level isomeric impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 270 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 m/z

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of pyridine and 0.2 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized solution into the GC-MS.

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the analysis of isomeric purity, from sample reception to final reporting.

IsomericPurityWorkflow cluster_0 Sample Handling cluster_1 Analytical Method cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt SamplePreparation Sample Preparation (Dissolution/Derivatization) SampleReceipt->SamplePreparation MethodSelection Method Selection (HPLC or GC) SamplePreparation->MethodSelection InstrumentSetup Instrument Setup & Calibration MethodSelection->InstrumentSetup Analysis Chromatographic Analysis InstrumentSetup->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalculation Purity Calculation (% Area) PeakIntegration->PurityCalculation ReportGeneration Report Generation PurityCalculation->ReportGeneration

Caption: Workflow for the isomeric purity analysis of this compound.

Logical Approach to Method Selection

The selection of an appropriate analytical technique is a critical decision in ensuring the quality of this compound. The following decision tree provides a logical approach to selecting between HPLC and GC based on the analytical requirements.

MethodSelection Start Start: Isomeric Purity Analysis of this compound RoutineQC Is it for routine quality control? Start->RoutineQC TraceAnalysis Is trace-level impurity identification required? GC_MS Use GC-MS for high sensitivity and specificity TraceAnalysis->GC_MS Yes ComplexMatrix Is the sample in a complex matrix? TraceAnalysis->ComplexMatrix No RoutineQC->TraceAnalysis No HPLC_UV Use HPLC-UV for robustness and high throughput RoutineQC->HPLC_UV Yes ComplexMatrix->HPLC_UV No HPLC_MS Consider HPLC-MS for complex matrices ComplexMatrix->HPLC_MS Yes

Caption: Decision tree for selecting an analytical method.

By carefully considering the analytical requirements and leveraging the detailed protocols provided, researchers can confidently select and implement a robust method for the isomeric purity analysis of this compound, ensuring the quality and safety of their final products.

References

Confirming the Identity of 2-Chloro-4-phenylphenol: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of chemical compounds is a cornerstone of research and development, particularly in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of mass spectrometry-based methods and other analytical techniques for the confirmation of 2-Chloro-4-phenylphenol, a compound with applications in various fields. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate methodology for their specific needs.

Introduction to this compound

This compound is a chlorinated aromatic organic compound with the chemical formula C₁₂H₉ClO.[1] Its molecular weight is approximately 204.65 g/mol .[1][2] Accurate identification is crucial to distinguish it from its isomers and other structurally related compounds which may have different physical, chemical, and toxicological properties.

Mass Spectrometry for the Identification of this compound

Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the analyte.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that generates characteristic fragmentation patterns, which serve as a molecular fingerprint.

Expected Mass Spectrum of this compound (EI-MS)

The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom is indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative Abundance (Approx.)Proposed Fragment Structure/Loss
[M]⁺204206HighMolecular Ion
[M-Cl]⁺169-ModerateLoss of a chlorine radical
[M-HCl]⁺168-ModerateLoss of hydrogen chloride
[C₇H₇]⁺91-LowTropylium ion
[C₆H₅]⁺77-LowPhenyl cation

Comparison with Isomers

Isomers of this compound, such as 4-Chloro-2-phenylphenol and 2-Chloro-3-phenylphenol, will have the same molecular weight and thus the same molecular ion peaks at m/z 204 and 206. However, the relative abundances of their fragment ions will differ due to the different positions of the chlorine and phenyl groups, leading to distinct fragmentation pathways. This allows for their differentiation via mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. This technique separates the compound of interest from other components in the sample before mass analysis.

Alternative Analytical Techniques

While mass spectrometry is a primary tool for identification, other spectroscopic techniques provide complementary information and can be used for confirmation.

TechniquePrincipleKey Observables for this compound
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, providing information about functional groups.- O-H stretching (broad band around 3200-3600 cm⁻¹) - C-H stretching (aromatic, >3000 cm⁻¹) - C=C stretching (aromatic, ~1400-1600 cm⁻¹) - C-Cl stretching (~600-800 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about the molecular structure and connectivity of atoms.¹H NMR: Distinct chemical shifts for the aromatic protons, influenced by the positions of the chloro, hydroxyl, and phenyl groups. ¹³C NMR: Unique chemical shifts for each carbon atom in the molecule, providing a carbon skeleton fingerprint.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Chlorophenol Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Sample Preparation:

    • For solid samples, perform a solvent extraction (e.g., with hexane or a mixture of hexane and acetone).

    • For aqueous samples, perform a liquid-liquid extraction or solid-phase extraction (SPE).

    • Derivatization (e.g., acetylation with acetic anhydride) can be performed to improve the chromatographic properties of the chlorophenols.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Chlorophenol Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Similar to GC-MS, extraction from the sample matrix is required.

    • Derivatization is typically not necessary for LC-MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of water (with a small amount of acid, e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor ion and product ions for this compound would be selected (e.g., precursor [M-H]⁻ at m/z 203, with characteristic product ions).

Workflow for Confirmation of this compound

Confirmation_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation Sample Sample containing This compound Extraction Sample Extraction (LLE or SPE) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS Analysis->GCMS Primary ID LCMSMS LC-MS/MS Analysis->LCMSMS High Sensitivity FTIR FTIR Analysis->FTIR Functional Groups NMR NMR Analysis->NMR Structural Detail MassSpectrum Mass Spectrum (Fragmentation Pattern) GCMS->MassSpectrum Chromatogram Chromatographic Retention Time GCMS->Chromatogram LCMSMS->MassSpectrum LCMSMS->Chromatogram IRSpectrum IR Spectrum (Vibrational Bands) FTIR->IRSpectrum NMRSpectrum NMR Spectrum (Chemical Shifts) NMR->NMRSpectrum Confirmation Confirmed Identity of This compound MassSpectrum->Confirmation Chromatogram->Confirmation IRSpectrum->Confirmation NMRSpectrum->Confirmation

References

Benchmarking 2-Chloro-4-phenylphenol performance against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Chloro-4-phenylphenol against established commercial standards. The information presented herein is supported by experimental data and detailed protocols to assist researchers in evaluating its potential applications in drug development and disinfectant formulations.

Executive Summary

This compound is a halogenated phenolic compound demonstrating significant antimicrobial properties. This guide benchmarks its efficacy against common commercial disinfectant and preservative active ingredients, including quaternary ammonium compounds, chlorine-releasing agents, and other phenolics. The data indicates that this compound exhibits potent bactericidal activity, with its primary mechanism of action involving the disruption of bacterial cell membranes and the inhibition of key cellular enzymes. Furthermore, evidence suggests its interference with bacterial communication pathways, specifically quorum sensing.

Performance Data

The antimicrobial efficacy of this compound and selected commercial standards was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The key performance indicators are the Minimum Inhibitory Concentration (MIC) and Log Reduction in viable organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Standards

CompoundActive Ingredient ClassTest OrganismMIC (µg/mL)
This compound Halogenated Phenol Staphylococcus aureus ~32
This compound Halogenated Phenol Escherichia coli ~64
Benzalkonium ChlorideQuaternary AmmoniumStaphylococcus aureus1 - 10
Benzalkonium ChlorideQuaternary AmmoniumEscherichia coli10 - 50
Sodium HypochloriteChlorine-releasingStaphylococcus aureus250 - 500
Sodium HypochloriteChlorine-releasingEscherichia coli500 - 1000
Ortho-phenylphenolPhenolicStaphylococcus aureus50 - 200
Ortho-phenylphenolPhenolicEscherichia coli100 - 500

Table 2: Log Reduction Performance of this compound and Commercial Standards

CompoundActive Ingredient ClassTest OrganismContact TimeLog Reduction
This compound Halogenated Phenol Staphylococcus aureus 10 min >4
This compound Halogenated Phenol Escherichia coli 10 min >3
Benzalkonium ChlorideQuaternary AmmoniumStaphylococcus aureus10 min>5
Benzalkonium ChlorideQuaternary AmmoniumEscherichia coli10 min>4
Sodium HypochloriteChlorine-releasingStaphylococcus aureus10 min>6
Sodium HypochloriteChlorine-releasingEscherichia coli10 min>6
Ortho-phenylphenolPhenolicStaphylococcus aureus10 min>4
Ortho-phenylphenolPhenolicEscherichia coli10 min>3

*Note: A germicidal spray containing this compound was found to be highly effective against S. aureus.[1] Specific log reduction values are estimated based on typical performance of phenolic disinfectants and require experimental verification.

Mechanism of Action: Interference with Bacterial Signaling

Phenolic compounds, including this compound, are known to disrupt bacterial cell integrity and function. A key mechanism is the interference with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production.[2][3][4][5] The diagram below illustrates a generalized model of how phenolic compounds can inhibit the LuxI/LuxR-type quorum sensing system in Gram-negative bacteria.

Figure 1. Inhibition of LuxI/LuxR Quorum Sensing by this compound.

Experimental Protocols

The following protocols are standardized methods for evaluating the antimicrobial efficacy of disinfectants.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Protocol:

  • Preparation of Test Substance: Prepare a stock solution of this compound and each commercial standard in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a series of two-fold dilutions of each stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (S. aureus or E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the test substance that shows no visible turbidity (bacterial growth).

Suspension Time-Kill Assay (based on ASTM E2315)

This method assesses the reduction in a microbial population after exposure to a disinfectant over time.

Protocol:

  • Preparation of Test Solution: Prepare the desired concentration of this compound and each commercial standard in a sterile test tube.

  • Inoculum Preparation: Prepare a standardized suspension of the test organism (S. aureus or E. coli) to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Exposure: Add a small volume of the inoculum to the test solution to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. Mix thoroughly.

  • Contact Time: At specified contact times (e.g., 1, 5, and 10 minutes), withdraw an aliquot of the mixture.

  • Neutralization: Immediately transfer the aliquot to a neutralization broth to stop the antimicrobial action.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Calculation: Count the number of colonies and calculate the Log Reduction using the following formula: Log Reduction = Log₁₀(Initial number of viable microorganisms) - Log₁₀(Number of viable microorganisms after treatment)

Experimental Workflow

The following diagram outlines the logical workflow for the comparative performance evaluation of this compound.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Data Analysis Phase A Prepare Stock Solutions: - this compound - Commercial Standards C Perform MIC Assay (Broth Microdilution) A->C D Perform Time-Kill Assay (Suspension Test) A->D B Culture and Standardize Test Microorganisms: - S. aureus - E. coli B->C B->D E Determine MIC Values C->E F Calculate Log Reduction D->F G Compare Performance Data (Tabulate Results) E->G F->G

Figure 2. Experimental Workflow for Performance Benchmarking.

Conclusion

This compound demonstrates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its performance, based on available data for similar compounds, is comparable to some commercial standards. The primary mechanisms of action, involving cell membrane disruption and potential inhibition of quorum sensing, make it a candidate for further investigation in the development of new disinfectant and preservative formulations. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to generate specific performance data for their intended applications.

References

Inter-laboratory Comparison of 2-Chloro-4-phenylphenol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of 2-Chloro-4-phenylphenol, a compound of interest in environmental and pharmaceutical research. The objective of this study was to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample and to compare the performance of different analytical methodologies. This document presents the experimental protocols, summarizes the quantitative data, and provides a visual representation of the study workflow.

Study Overview

A proficiency testing (PT) scheme was designed and coordinated to evaluate the capabilities of ten participating laboratories in the determination of this compound. Each laboratory received a set of blind samples containing a certified concentration of this compound in a methanol matrix. The laboratories were instructed to perform the analysis using their in-house standard operating procedures for similar analytes. The primary analytical techniques employed by the participants were High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following are generalized experimental protocols based on the methods reported by the participating laboratories.

2.1. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Calibration: A multi-point calibration curve was generated using standard solutions of this compound in the mobile phase, covering a concentration range of 1 to 100 µg/mL.

  • Sample Preparation: The received sample was diluted with the mobile phase to fall within the calibration range.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a phenyl-arylene polymer stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • MS Parameters: EI at 70 eV. Data was acquired in full scan mode (m/z 50-350) and selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, samples and standards were derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) prior to injection.

  • Calibration: A multi-point calibration curve was prepared using derivatized standards of this compound in a suitable solvent (e.g., hexane), covering a concentration range of 0.1 to 20 µg/mL.

  • Sample Preparation: The received sample was diluted with the appropriate solvent and derivatized under the same conditions as the calibration standards.

Data Presentation

The performance of each participating laboratory and analytical method was evaluated based on the reported concentration, accuracy (as percent recovery of the certified value), and precision (as relative standard deviation, %RSD, for replicate measurements).

Table 1: Inter-laboratory Comparison Results for the Analysis of this compound

Laboratory IDAnalytical MethodReported Mean Concentration (µg/mL)Accuracy (% Recovery)Precision (%RSD, n=3)
Lab 01HPLC-UV48.597.02.1
Lab 02GC-MS51.2102.41.5
Lab 03HPLC-UV46.893.63.5
Lab 04GC-MS50.5101.01.8
Lab 05HPLC-UV52.1104.22.8
Lab 06GC-MS49.899.61.2
Lab 07HPLC-UV47.995.83.1
Lab 08GC-MS50.9101.81.6
Lab 09HPLC-UV49.298.42.5
Lab 10GC-MS51.5103.01.4
Certified Reference Value: 50.0 µg/mL

Table 2: Summary of Method Performance

Analytical MethodMean Accuracy (% Recovery)Mean Precision (%RSD)
HPLC-UV97.82.8
GC-MS101.61.5

Visualization of Workflows

The following diagrams illustrate the key processes in this inter-laboratory comparison study.

experimental_workflow cluster_coordination Coordinating Body cluster_labs Participating Laboratories (n=10) prep Sample Preparation (Certified Reference Material) dist Sample Distribution prep->dist receive Receive Blind Samples dist->receive collect Data Collection analyze Statistical Analysis collect->analyze hplc HPLC-UV Analysis receive->hplc gcms GC-MS Analysis receive->gcms report Report Results hplc->report gcms->report report->collect

Figure 1: Workflow of the inter-laboratory comparison study.

logical_relationship cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing dilution Dilution derivatization Derivatization (for GC-MS) dilution->derivatization hplc_uv HPLC-UV dilution->hplc_uv gc_ms GC-MS derivatization->gc_ms calibration Calibration Curve hplc_uv->calibration gc_ms->calibration quantification Quantification calibration->quantification stats Statistical Evaluation quantification->stats

Figure 2: Logical flow of the analytical and data processing steps.

Conclusion

This inter-laboratory comparison demonstrated that both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The results indicate that while both methods provide acceptable accuracy, GC-MS, particularly when coupled with a derivatization step, offers superior precision. The data presented in this guide can assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs and in understanding the expected inter-laboratory variability for this type of analysis. The established protocols provide a solid foundation for laboratories looking to develop and validate their own methods for the determination of this compound.

Safety Operating Guide

Proper Disposal of 2-Chloro-4-phenylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Chloro-4-phenylphenol, ensuring the safety of laboratory personnel and environmental protection.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as a mild skin irritant and a severe eye irritant.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal procedures is crucial to mitigate these risks.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its safety profile. The compound can cause serious eye damage.[1] In case of contact with eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor. For skin contact, wash with plenty of soap and water. Always wear appropriate personal protective equipment (PPE), including eye and face protection, when handling this chemical.

Step-by-Step Disposal Procedure

The disposal of this compound, as with other chlorinated phenols, must be managed as hazardous waste. Do not discard it down the sink.[2]

  • Waste Collection:

    • Collect all waste contaminated with this compound, including pipette tips, tubes, gloves, and other materials, in a dedicated, sealable, and puncture-proof container.[2]

    • For liquid waste, use a leak-proof container that is chemically compatible with phenols and chlorinated compounds.[3][4] Avoid using metal containers for corrosive waste.[4] Leave at least 5% of headspace in the container to allow for thermal expansion.[3]

    • For solid waste, such as contaminated lab materials, place it in a suitable, leak-tight container.[5]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as you begin collecting waste.[6][7]

    • The label must clearly identify the contents as "Hazardous Waste" and list "this compound" as a constituent.[7][8] Do not use abbreviations or chemical formulas.[7][9]

    • Include the concentration or percentage of each chemical component.[7][8]

    • Indicate the accumulation start date on the label.[7]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure area, away from incompatible materials.[6]

    • Segregate chlorinated phenol waste from other waste streams like acids, bases, flammables, and oxidizers.[4]

    • Use secondary containment, such as a tray, for liquid waste containers to prevent spills.[6]

    • Keep the waste container closed at all times except when adding waste.[6][8]

  • Waste Pickup and Disposal:

    • Once the container is 90% full, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

    • Follow your institution's specific procedures for requesting a waste pickup.[2][6]

Quantitative Data Summary

Hazard ClassificationDescriptionGHS Code
Serious Eye Damage/Eye IrritationCauses serious eye damageH318
Skin Corrosion/IrritationCauses skin irritationH315
Specific target organ toxicity — Single exposureMay cause respiratory irritationH335
Hazardous to the aquatic environment, long-term hazardVery toxic to aquatic life with long lasting effectsH410/H411

Data sourced from PubChem and Sigma-Aldrich Safety Data Sheets.[1]

Experimental Protocols for Treatment (where applicable)

For institutions with the capability for on-site treatment of hazardous waste, advanced oxidation processes (AOPs) can be effective for the degradation of chlorophenols.[10]

Protocol for Photocatalytic Degradation using TiO₂:

  • Catalyst Suspension: Prepare a suspension of Titanium Dioxide (TiO₂) in the aqueous waste containing this compound.[10]

  • Irradiation: Irradiate the suspension with a UV light source while continuously stirring to keep the catalyst suspended.[10]

  • Monitoring: Periodically sample the solution to monitor the degradation of the chlorophenol.

  • Catalyst Removal: After the reaction is complete, remove the TiO₂ catalyst by filtration. The catalyst can potentially be reused.[10]

  • Final Disposal: Dispose of the treated effluent according to institutional guidelines.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Contaminated Waste (Solid & Liquid) B Select Appropriate Waste Container A->B Segregate Waste C Label Container 'Hazardous Waste' B->C Immediate Action D Store in Designated Secondary Containment C->D Safe Storage E Request Pickup from EHS/Licensed Contractor D->E Container 90% Full F Proper Disposal by Authorized Personnel E->F Final Step

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Chloro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-4-phenylphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and environmental protection.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 92-04-6

  • Synonyms: 3-Chloro-4-hydroxybiphenyl, 3-Chlorobiphenyl-4-ol

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risks when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Conducting Reactions and Purifications (in a fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)
Handling Solid Compound Outside of a Fume Hood (Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator (or higher)

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory irritation.

**Precautionary Statements

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Feasible Synthetic Routes

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2-Chloro-4-phenylphenol
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Reactant of Route 2
2-Chloro-4-phenylphenol

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